Emd 386088 hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2.ClH/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9;/h2-4,8,16-17H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNDUWIZDYGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719336 | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171123-46-8 | |
| Record name | 1H-Indole, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171123-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1171123-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | EMD-386088 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6WU3NK3K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emd 386088 hydrochloride as a 5-HT6 receptor partial agonist
Functional Characterization as a 5-HT6 Receptor Partial Agonist[1][2]
Executive Summary
EMD 386088 hydrochloride represents a pivotal tool compound in the pharmacological characterization of the serotonin 6 receptor (5-HT
This guide provides a rigorous technical analysis of EMD 386088, detailing its physicochemical properties, signaling mechanisms, and validated experimental protocols for researchers investigating neuropsychiatric disorders, particularly schizophrenia and depression.
Chemical and Pharmacological Profile[1][2][3][4][5][6][7]
Chemical Identity:
-
IUPAC Name: 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride[1]
-
Molecular Formula: C
H ClN · HCl -
Solubility: Soluble in DMSO (up to 100 mM) and Water (up to 25 mM with gentle warming).
Binding Affinity and Selectivity:
EMD 386088 exhibits nanomolar affinity for the human 5-HT
| Parameter | Value | Context | Reference |
| ~ 1.0 nM | Human 5-HT | [Mattsson et al., 2005] | |
| 0.6 – 1.0 nM | cAMP accumulation | [Jastrzębska-Więsek et al., 2013] | |
| Intrinsic Activity ( | 30% – 65% | Relative to 5-HT (Method dependent) | [Jastrzębska-Więsek et al., 2013] |
| Selectivity | >50-fold | vs. 5-HT | [Mattsson et al., 2005] |
Expert Insight on Efficacy:
The classification of EMD 386088 as a "partial agonist" is derived from its inability to elicit a 100% maximal response compared to serotonin (5-HT) in systems with low receptor reserve. In high-expression systems, it may appear as a near-full agonist. This functional selectivity is a key feature; it activates the G
Mechanism of Action: The G -cAMP Signaling Cascade
The 5-HT
Causality Chain:
-
Ligand Binding: EMD 386088 binds the orthosteric site of 5-HT
. -
Transduction: G
dissociates and activates Adenylyl Cyclase (AC). -
Amplification: AC converts ATP to cyclic AMP (cAMP).
-
Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of downstream targets like CREB (transcription factor) or DARPP-32, modulating synaptic plasticity.
Figure 1: The canonical Gs-coupled signaling pathway activated by EMD 386088.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., IBMX to prevent degradation, Forskolin as a positive control).
Protocol A: In Vitro cAMP Accumulation Assay (TR-FRET)
Objective: Quantify the partial agonist efficacy of EMD 386088 relative to 5-HT.
Reagents:
-
HEK-293 cells stably expressing human 5-HT
R.[2] -
IBMX (3-isobutyl-1-methylxanthine): 0.5 mM. Critical Step: Inhibits phosphodiesterases to prevent cAMP breakdown, ensuring the signal measured is solely due to production.
-
Reference Agonist: Serotonin (5-HT) for normalization.
Workflow:
-
Cell Prep: Harvest cells and resuspend in stimulation buffer containing 0.5 mM IBMX.
-
Seeding: Dispense 2,000–5,000 cells/well in a 384-well white plate.
-
Treatment:
-
Add EMD 386088 (concentration range:
to M). -
Control 1: Vehicle (Basal cAMP).
-
Control 2: 10
M Forskolin (Maximal Adenylyl Cyclase activation - System Check). -
Control 3: 1
M 5-HT (Receptor Max).
-
-
Incubation: 30–60 minutes at Room Temperature (RT).
-
Detection: Add TR-FRET detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour.
-
Analysis: Read on a compatible plate reader (e.g., EnVision). Calculate intrinsic activity:
Protocol B: In Vivo Antidepressant-like Activity (Forced Swim Test)
Objective: Assess behavioral effects in rodents. EMD 386088 shows anti-immobility effects.[3][4]
Dosing Strategy:
-
Dose: 2.5 – 5.0 mg/kg (Intraperitoneal).[5]
-
Vehicle: Saline or 0.5% Methylcellulose.
-
Timing: Administer 30 minutes prior to testing.
Procedure:
-
Habituation (Day 1): Place rat in a water cylinder (25°C) for 15 minutes.
-
Test (Day 2): Administer EMD 386088. Wait 30 mins.
-
Observation: Place rat in cylinder for 5 minutes.
-
Scoring: Record duration of immobility (floating), swimming , and climbing .
-
Expected Result: EMD 386088 significantly reduces immobility time compared to vehicle, indicative of antidepressant-like activity.[3]
-
Experimental Workflow & Quality Control
The following diagram illustrates the logical flow for validating EMD 386088 in a new study, ensuring batch quality and functional activity before expensive in vivo work.
Figure 2: Step-wise validation workflow for EMD 386088 utilization.
References
-
Mattsson, C., et al. (2005). EMD 386088, a partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays.[6] European Journal of Pharmacology.
-
Jastrzębska-Więsek, M., et al. (2013). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays.[7][6] Pharmacological Reports.
-
Jastrzębska-Więsek, M., et al. (2014). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Tocris Bioscience. Product Information: this compound.
-
Revvity. cAMP - Guide to optimizing agonists of Gαs.
Sources
- 1. Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Targeting the 5-HT6 Receptor: A Technical Guide to the Anxiolytic Profile of EMD 386088 Hydrochloride
Executive Summary & Pharmacological Foundation
The serotonin 6 receptor (5-HT6) represents a complex therapeutic target in neuropsychopharmacology. While historically 5-HT6 antagonists were the primary focus for cognitive enhancement and anxiolysis, emerging research utilizing EMD 386088 hydrochloride (5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride) has revealed a paradoxical and critical insight: 5-HT6 agonism also produces potent anxiolytic and antidepressant-like effects.
This guide serves as a technical manual for researchers investigating this specific mechanism. EMD 386088 is a high-affinity, selective 5-HT6 receptor partial agonist (
Mechanistic Pathway
EMD 386088 acts by binding to the 5-HT6 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylate cyclase via the
Figure 1: 5-HT6 Signal Transduction Pathway
Caption: The canonical Gs-coupled pathway activated by EMD 386088, leading to cAMP accumulation and downstream neuroplastic changes.
Experimental Protocols: Assessing Anxiolytic Efficacy
To validate the anxiolytic profile of EMD 386088, researchers must employ self-validating behavioral assays. The protocols below are optimized for Wistar rats, based on the pivotal findings of Jastrzębska-Więsek et al. and Nikiforuk et al.[1][2][3]
Drug Preparation & Administration[4]
-
Compound: this compound.
-
Vehicle: 0.9% Sterile Saline (NaCl).
-
Solubility: Soluble in water/saline; mild heating (37°C) or sonication may be required for higher concentrations.
-
Route: Intraperitoneal (i.p.) or Intrahippocampal (i.hp).
-
Timing: Administer 30 minutes prior to behavioral testing to align with
.
The Elevated Plus Maze (EPM) Protocol
The EPM is the gold standard for separating anxiolysis from general locomotor sedation.
Workflow Diagram:
Caption: Step-by-step workflow for the Elevated Plus Maze assay ensuring consistent pharmacological exposure.
Detailed Steps:
-
Apparatus: Use a cross-shaped maze elevated 50 cm above the floor. Two arms are open (
cm); two are enclosed ( cm). -
Lighting: Maintain dim, diffuse lighting (approx. 100 lux) to induce mild baseline anxiety without freezing behavior.
-
Procedure: Place the rat in the central square facing an open arm. Record for 5 minutes.
-
Scoring:
-
Open Arm Entries: Frequency of entry (all 4 paws inside).
-
Open Arm Time: Duration spent in open arms.
-
Closed Arm Entries: Serves as a control for general locomotor activity.
-
Validation Check: If Closed Arm Entries decrease significantly in the drug group compared to vehicle, the effect may be sedation, not anxiolysis. EMD 386088 typically maintains locomotor activity at therapeutic doses.
The Vogel Conflict Test (VCT)
This test is highly specific for punishment-based anxiety.
-
Water Deprivation: Deprive rats of water for 48 hours prior to testing.
-
Session: Place rat in a chamber with a metallic drinking spout.
-
Conflict: Every 20 licks, deliver a mild shock (0.5 mA, 0.5s) via the spout.
-
Metric: Count the number of shocks accepted (punished licks) in a 3-minute session.
-
Interpretation: An increase in punished licks indicates anxiolysis (overcoming fear of shock to drink).
Comparative Data Analysis
The following data synthesizes results from key studies (e.g., Jastrzębska-Więsek et al., 2014; Nikiforuk et al., 2011) to illustrate the dose-response relationship.
Table 1: Efficacy of EMD 386088 in Behavioral Models
| Assay | Dose (mg/kg, i.p.) | Outcome Measure | Result vs. Vehicle | Interpretation |
| Elevated Plus Maze | 1.25 | % Open Arm Time | No Change | Sub-threshold |
| Elevated Plus Maze | 2.5 | % Open Arm Time | Significant Increase | Anxiolytic |
| Elevated Plus Maze | 5.0 | % Open Arm Time | Significant Increase | Anxiolytic |
| Vogel Conflict | 2.5 | Punished Licks | Significant Increase | Anxiolytic |
| Open Field | 2.5 - 5.0 | Distance Traveled | No Change | No Sedation/Hyperactivity |
| Forced Swim Test | 5.0 | Immobility Time | Significant Decrease | Antidepressant-like |
The "Agonist Paradox"
Researchers should note a unique pharmacological feature: both 5-HT6 agonists (like EMD 386088) and antagonists (like SB-399885) have demonstrated anxiolytic effects in literature.[2]
-
Hypothesis: This may result from regional differences (Hippocampus vs. PFC) or the fact that chronic activation (agonism) might lead to functional desensitization, mimicking antagonism.
-
Verification: To confirm the mechanism is agonism-dependent in your study, pre-treat a subset of animals with SB-271046 (a selective antagonist). If the anxiolytic effect of EMD 386088 is blocked, the effect is mediated by intrinsic 5-HT6 activation.[4]
References
-
Jastrzębska-Więsek, M., et al. (2014). Pharmacological evaluation of the anxiolytic-like effects of EMD 386088, a partial 5-HT6 receptor agonist, in the rat elevated plus-maze and Vogel conflict tests.[1][2][4] Neuropharmacology, 85, 253-262.[1]
-
Nikiforuk, A., et al. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration.[2] Psychopharmacology, 217(3), 411-418.
-
Mattsson, C., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists.[5] Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234.
-
Jork, R., et al. (2002). EMD 386088: A 5-HT6 receptor agonist with antidepressant-like activity.[2][6] European Journal of Pharmacology. (Contextual citation for antidepressant overlap).
Sources
- 1. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological evaluation of the anxiolytic-like effects of EMD 386088, a partial 5-HT6 receptor agonist, in the rat elevated plus-maze and Vogel conflict tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays [ouci.dntb.gov.ua]
- 6. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Potential Anti-Obesity Effects of Emd 386088 Hydrochloride
Part 1: Executive Summary
Emd 386088 hydrochloride (5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride) represents a distinct class of psychoactive compounds with a dual mechanism of action that challenges conventional anti-obesity pharmacotherapy paradigms. Unlike pure serotonergic agents (e.g., lorcaserin) or pure catecholamine releasers (e.g., phentermine), Emd 386088 functions as a high-affinity 5-HT6 receptor partial agonist and a dopamine transporter (DAT) inhibitor .
This dual profile allows the compound to simultaneously modulate homeostatic feeding (via hypothalamic satiety circuits) and hedonic feeding (via mesolimbic reward pathways). Preclinical data indicates that Emd 386088 significantly reduces body weight and caloric intake in diet-induced obesity (DIO) models without inducing pica behavior (a rodent proxy for nausea), although cardiovascular pressor effects remain a critical translational hurdle.
Part 2: Pharmacological Profile & Mechanism of Action[1]
Molecular Targets
Emd 386088 is characterized by a high affinity for the 5-HT6 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylate cyclase.
| Target | Interaction Type | Affinity ( | Physiological Implication |
| 5-HT6 Receptor | Partial Agonist | Modulates cholinergic/glutamatergic transmission; enhances satiety. | |
| DAT (Dopamine Transporter) | Inhibitor | Moderate Potency | Increases synaptic dopamine; reduces palatable food seeking (hedonic drive). |
| 5-HT3 Receptor | Ligand | Moderate Affinity | Potential modulation of emesis/nausea thresholds (clinical relevance TBD). |
| CYP2D6 | Weak Inhibitor | Low risk of metabolic drug-drug interactions at therapeutic doses.[1] |
The "Agonist Paradox" in 5-HT6 Pharmacology
Historically, 5-HT6 antagonists were developed for obesity treatment. However, Emd 386088 demonstrates that partial agonism can also yield anorectic effects.
-
Mechanism: Activation of 5-HT6 receptors in the hypothalamus increases GABAergic inhibitory transmission.
-
Outcome: This suppression of orexigenic (hunger-promoting) neurons, combined with DAT inhibition, creates a synergistic reduction in food intake.
Mechanistic Signaling Pathway (Visualization)
Figure 1: Dual signaling mechanism of Emd 386088 targeting both homeostatic satiety (5-HT6) and hedonic reward (DAT) pathways.
Part 3: Preclinical Evidence & Efficacy Data
In Vivo Efficacy (Rat Models)
Studies utilizing Wistar rats fed a high-fat diet (HFD) have established a dose-dependent efficacy profile.
| Parameter | Control (Vehicle) | Emd 386088 (2.5 mg/kg) | Emd 386088 (5.0 mg/kg) | Statistical Significance |
| Body Weight Change | + Weight Gain | No Significant Change | Significant Decrease | |
| Caloric Intake | Baseline | Unchanged | Reduced | |
| Plasma Glycerol | Normal | Elevated | Significantly Elevated | Indicates active lipolysis |
| Plasma Glucose | Hyperglycemic (HFD) | Normalized | Normalized | Improved glycemic control |
| Pica Behavior | None | None | None | No nausea/malaise |
Key Insight: The 2.5 mg/kg dose is sufficient for antidepressant-like activity but insufficient for anti-obesity effects. A threshold dose of 5.0 mg/kg (i.p.) is required to trigger significant weight loss and lipolysis.
Safety Signal: Cardiovascular Risk
A critical finding in preclinical evaluation is the acute elevation of blood pressure following single administration. This is likely attributable to the peripheral sympathomimetic effects of DAT inhibition and requires careful formulation or co-dosing strategies in future development.
Part 4: Experimental Protocols
Preparation of Emd 386088 Solution
Objective: Prepare a stable, injectable solution for intraperitoneal (i.p.) administration.
-
Solvent: Dissolve this compound in sterile 0.9% NaCl (saline).
-
Concentration: Adjust concentration to deliver the target dose (e.g., 5 mg/kg) in a volume of 1-2 mL/kg body weight.
-
Stability: Fresh preparation is recommended daily. The hydrochloride salt is generally water-soluble, but sonication may be required for higher concentrations.
High-Fat Diet (HFD) Induced Obesity Workflow
Objective: Validate anti-obesity efficacy in a standardized rodent model.
Step 1: Induction Phase (Weeks 1-10)
-
Subjects: Male Wistar rats (start weight ~200-250g).[1]
-
Diet: Ad libitum access to High-Fat Diet (e.g., 40-60% kcal from fat) vs. Standard Chow control.
-
Validation: Confirm obesity phenotype (significant body weight divergence >20% vs control) before drug administration.
Step 2: Treatment Phase (Weeks 11-14)
-
Grouping: Randomize obese rats into:
-
Group A: Vehicle (Saline, i.p., daily).
-
Group B: Emd 386088 (2.5 mg/kg, i.p., daily).
-
Group C: Emd 386088 (5.0 mg/kg, i.p., daily).
-
-
Dosing Time: Administer 1 hour prior to the onset of the dark phase (active feeding window).
Step 3: Data Collection & Assay
-
Daily: Measure body weight and food intake (weigh hopper).
-
Terminal: Collect trunk blood for metabolic panel.
-
Glucose Assay: Standard colorimetric glucose oxidase method.
-
Lipolysis Assay: Measure free glycerol levels to assess adipose tissue breakdown.
-
Experimental Workflow Diagram
Figure 2: Standardized preclinical workflow for assessing the anti-obesity efficacy of Emd 386088.
Part 5: Challenges & Future Directions
-
Blood-Brain Barrier (BBB) Penetration: Emd 386088 exhibits a high brain/plasma ratio (~19 at 2.5 mg/kg), confirming excellent CNS penetration.[1][2] This validates its utility for targeting hypothalamic receptors but raises concerns about central side effects (e.g., anxiety or insomnia via DAT inhibition).
-
Selectivity vs. 5-HT3: While selective for 5-HT6 over other serotonin subtypes, the moderate affinity for 5-HT3 requires monitoring. 5-HT3 antagonists are anti-emetic, so this off-target effect might actually be beneficial in counteracting nausea, potentially explaining the lack of pica behavior observed.
-
Translational Viability: The pressor effect (increased blood pressure) is the primary barrier to clinical translation. Future medicinal chemistry efforts should focus on:
-
Optimizing the scaffold to reduce peripheral sympathomimetic activity.
-
Developing allosteric modulators that maintain 5-HT6 efficacy while reducing DAT potency.
-
References
-
Jastrzębska-Więsek, M., et al. (2016). "Metabolic and Cardiovascular Benefits and Risks of EMD386088—A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor." Neurotoxicity Research.
-
Mattsson, C., et al. (2005). "2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists."[3] Bioorganic & Medicinal Chemistry Letters.
-
Jastrzębska-Więsek, M., et al. (2015). "Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats."[1][2][4] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Jastrzębska-Więsek, M., et al. (2013). "Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays."[1][2] Pharmacological Reports.
Sources
Navigating the Labyrinth: A Technical Guide to Assessing the Blood-Brain Barrier Penetration of Emd 386088 Hydrochloride
Introduction: The Significance of Central Nervous System Targeting for 5-HT6 Receptor Modulators
The development of therapeutic agents targeting the central nervous system (CNS) is a formidable challenge, primarily due to the highly selective nature of the blood-brain barrier (BBB). The BBB acts as a critical gatekeeper, protecting the brain from systemic circulation. For a drug to exert its effect within the CNS, it must efficiently cross this barrier. Emd 386088 hydrochloride, a potent and selective partial agonist of the 5-HT6 receptor, has demonstrated potential antidepressant-like effects in preclinical studies.[1] The 5-HT6 receptor is predominantly expressed in brain regions associated with cognition and mood, making it a promising target for neuropsychiatric disorders. Therefore, a thorough understanding and robust evaluation of its BBB penetration are paramount for its development as a CNS therapeutic.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the BBB penetration of this compound. We will delve into the theoretical underpinnings of BBB transport, followed by detailed, field-proven methodologies for in vitro and in vivo evaluation. The causality behind experimental choices will be elucidated, ensuring a scientifically rigorous and practically applicable approach.
Physicochemical Properties and Predicted Blood-Brain Barrier Permeability of this compound
The ability of a small molecule to cross the BBB is intrinsically linked to its physicochemical properties. Generally, compounds with low molecular weight, high lipophilicity, a low number of hydrogen bond donors and acceptors, and a small polar surface area are more likely to passively diffuse across the BBB.
Herein, we summarize the key physicochemical properties of Emd 386088:
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 246.74 g/mol [2] | Favorable (typically < 500 g/mol for passive diffusion) |
| XLogP3 | 2.8[3] | Optimal lipophilicity for membrane partitioning |
| Hydrogen Bond Donors | 2[3] | Favorable (typically ≤ 5) |
| Hydrogen Bond Acceptors | 1[3] | Favorable (typically ≤ 10) |
| Polar Surface Area | 27.8 Ų[3] | Favorable (typically < 90 Ų for good BBB penetration) |
| Chemical Structure | Cc1c(C2=CCNCC2)c3cc(ccc3[nH]1)Cl[2] | The indole and tetrahydropyridine moieties contribute to its overall properties. |
Table 1: Physicochemical properties of Emd 386088 and their implications for blood-brain barrier penetration.
Based on these properties, Emd 386088 is predicted to have good passive permeability across the BBB. However, experimental validation is crucial to confirm this and to investigate the potential involvement of active transport mechanisms.
In Vitro Assessment of Blood-Brain Barrier Penetration
In vitro models offer a high-throughput and cost-effective means for the initial screening of BBB permeability. These models provide valuable insights into a compound's intrinsic ability to cross a simplified biological barrier.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based in vitro model that assesses the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.[4]
Sources
- 1. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. EMD-386088 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
Methodological & Application
Application Note: Pharmacological Rescue in the Olfactory Bulbectomy (OBX) Model using EMD 386088 Hydrochloride
Abstract & Scientific Rationale
The Olfactory Bulbectomy (OBX) in rodents is a validated model of agitated depression, characterized by neurochemical, hormonal, and immune dysregulation mirroring human major depressive disorder (MDD). Unlike stress-induced models, OBX produces a "bulbectomy syndrome" involving chronic hyperactivity, cognitive deficits, and cholinergic/serotonergic system downregulation.
EMD 386088 hydrochloride is a highly selective, high-affinity 5-HT₆ receptor partial agonist . While 5-HT₆ antagonists are often studied for cognitive enhancement, EMD 386088 provides a critical probe for investigating the paradoxical antidepressant and pro-cognitive effects of 5-HT₆ activation. This protocol details the surgical generation of the OBX model and the subsequent application of EMD 386088 to reverse behavioral deficits, specifically targeting the cAMP-PKA-CREB signaling cascade.
Compound Profile & Preparation[1][2]
| Property | Specification |
| Compound Name | This compound |
| Chemical Name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride |
| Mechanism | 5-HT₆ Receptor Partial Agonist ( |
| Solubility | Soluble in DMSO (>20 mg/mL); Water/Saline (variable, requires sonication/warming) |
| Appearance | Off-white to pale yellow solid |
Preparation Protocol for In Vivo Administration
Target Dose: 2.5 mg/kg (Chronic) or 5.0 mg/kg (Acute) Route: Intraperitoneal (i.p.) Vehicle: 0.9% Physiological Saline (preferred) or 5% DMSO in Saline if solubility is resistant.
-
Calculate Mass: For a 2.5 mg/kg dose in a 300g rat, you require 0.75 mg per injection.
-
Stock Solution: Dissolve EMD 386088 HCl in a minimal volume of sterile water or DMSO.
-
Dilution: Dilute with 0.9% sterile saline to achieve a final injection volume of 2 mL/kg (e.g., 1.25 mg/mL concentration).
-
PH Adjustment: Ensure pH is near 7.4; extreme acidity can cause peritoneal irritation affecting behavioral readouts.
-
Storage: Prepare fresh daily. Protect from light.
Experimental Workflow (Timeline)
The validity of the OBX model depends on a strict recovery period to allow neurodegeneration and behavioral phenotype development (the "Bulbectomy Syndrome").
Figure 1: Experimental timeline. Note that drug treatment typically begins 2 weeks post-surgery to treat the established deficit.
Surgical Protocol: Olfactory Bulbectomy
Subject: Male Wistar or Sprague-Dawley rats (200–250 g).
Step-by-Step Procedure
-
Anesthesia: Induce with Isoflurane (5% induction, 2-3% maintenance) or Ketamine/Xylazine (IP).
-
Preparation: Shave the dorsal skull surface; apply antiseptic (Betadine). Secure animal in a stereotaxic frame.
-
Incision: Make a midline incision to expose the skull. Retract skin.
-
Drilling: Drill two burr holes (2 mm diameter) at coordinates: 8 mm anterior to Bregma , 2 mm lateral to the midline (bilateral).
-
Aspiration (Critical Step):
-
Use a blunt hypodermic needle or glass pipette connected to a vacuum pump.
-
Lower the tip into the burr hole and aspirate the olfactory bulbs by suction.
-
Caution: Avoid damaging the frontal cortex (posterior) or the cribriform plate (ventral). Damage to the frontal cortex creates a lesion model, not the OBX model.
-
-
Hemostasis: Fill the cavity with a hemostatic sponge (Gelfoam) to prevent blood accumulation.
-
Closure: Close the wound with surgical staples or sutures. Apply topical antibiotic.[1]
-
Sham Control: Perform the same steps (incision, drilling) but do not aspirate the bulbs.
Mechanistic Rationale: 5-HT₆ Signaling
EMD 386088 acts as a partial agonist.[2][3] In the context of OBX, where cAMP signaling is often compromised, EMD 386088 restores plasticity via the Gs-protein pathway.
Figure 2: Signal transduction pathway. EMD 386088 stimulates the 5-HT₆ receptor, increasing cAMP levels which are critical for restoring BDNF expression often reduced in the OBX model.
Behavioral Validation & Expected Results[5]
A. Open Field Test (Locomotor Activity)
The hallmark of OBX is hyperactivity in a novel environment, attributed to a failure of habituation.
-
Protocol: Place rat in a 1m x 1m arena. Record ambulation (distance moved) for 5 minutes.
-
Expected Outcome:
-
Sham + Vehicle: Normal exploration, habituates quickly.
-
OBX + Vehicle: Significantly increased ambulation (Hyperactivity).
-
OBX + EMD 386088 (2.5 mg/kg):Normalization of locomotor activity to Sham levels.
-
B. Passive Avoidance (Cognitive Deficit)
OBX rats display deficits in learning to avoid aversive stimuli.
-
Protocol: Step-through passive avoidance. Day 1: Training (shock upon entering dark compartment). Day 2: Retention test.
-
Expected Outcome:
-
OBX + Vehicle: Low latency to enter dark compartment (poor memory).
-
OBX + EMD 386088: Increased latency (improved memory retention).
-
Data Summary Table (Representative Trends)
| Group | Treatment | Open Field (Ambulation) | Passive Avoidance (Latency) |
| Sham | Saline | Baseline (100%) | High (>180s) |
| OBX | Saline | High (~160%) | Low (<30s) |
| OBX | EMD 386088 (2.5 mg/kg) | Restored (~110%) | Improved (>120s) |
Troubleshooting & Self-Validation
To ensure scientific integrity, the following controls are mandatory:
-
Histological Exclusion:
-
After behavioral testing, sacrifice animals and inspect the olfactory bulbs.[3]
-
Rule: Any animal with >20% bulbar tissue remaining must be excluded from analysis.
-
Rule: Any animal with damage to the frontal cortex (visible necrosis posterior to the bulbs) must be excluded.
-
-
The "Anosmia" Control:
-
OBX causes loss of smell. Ensure that behavioral effects are not solely due to anosmia.[4] (Note: EMD 386088 effects on depression are distinct from anosmia, as peripheral anosmia does not induce the hyperactive phenotype).
-
-
Dose Linearity:
-
EMD 386088 has a bell-shaped dose-response curve in some assays. If 2.5 mg/kg fails, titrate between 1.0 and 5.0 mg/kg. High doses (>10 mg/kg) may induce non-specific sedation.
-
References
-
Jastrzębska-Więsek, M., et al. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats.[2] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Mattsson, C., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists.[2] Bioorganic & Medicinal Chemistry Letters.
-
Kelly, J. P., et al. (1997). The olfactory bulbectomized rat as a model of depression: an update. Pharmacology & Therapeutics.
-
Svenningsson, P., et al. (2007). Biochemical and behavioral evidence for antidepressant-like effects of 5-HT6 receptor stimulation. Journal of Neuroscience.
Sources
- 1. The Olfactory Bulbectomy Model of Depression: Brief History, Current Status and Critique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The olfactory bulbectomised rat as a model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Emd 386088 Hydrochloride Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Understanding Emd 386088 Hydrochloride
This compound is a potent and selective partial agonist of the serotonin 5-HT6 receptor, with an EC50 of 1.0 nM. Its selectivity profile shows significantly lower affinity for other serotonin receptor subtypes, making it a valuable tool for investigating the physiological and pathological roles of the 5-HT6 receptor. This receptor is predominantly expressed in the central nervous system, and its modulation has been implicated in cognitive processes, mood regulation, and the pathophysiology of various neurological and psychiatric disorders.[1] Consequently, this compound is frequently utilized in preclinical research to explore its potential therapeutic effects, including antidepressant-like and anxiolytic-like activities.[2]
Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and handling of this compound. This guide provides a comprehensive overview of the solubility of this compound in commonly used laboratory solvents, detailed protocols for the preparation of stock and working solutions, and best practices for storage to ensure solution integrity and experimental validity.
Mechanism of Action: A Brief Overview
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can modulate the activity of various downstream effectors, influencing neuronal excitability and neurotransmitter release. As a partial agonist, Emd 386088 binds to and activates the 5-HT6 receptor, but with a lower intrinsic efficacy compared to the endogenous ligand, serotonin. This pharmacological profile allows for a nuanced modulation of the 5-HT6 signaling pathway, which is crucial for studying its complex role in the brain.
Caption: Signaling pathway of Emd 386088 at the 5-HT6 receptor.
Solubility Characteristics of this compound
The solubility of a compound is a critical parameter for the design of both in vitro and in vivo experiments. This compound, being a salt, exhibits favorable solubility in polar solvents. The following table summarizes the maximum reported solubility in two commonly used laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 28.32 | 100 |
| Water | 7.08 | 25 |
| Data sourced from Tocris Bioscience. |
Expert Insights:
-
DMSO as the Primary Stock Solvent: Due to its significantly higher solubilizing capacity, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This allows for minimal solvent addition to aqueous experimental systems, thereby reducing the potential for solvent-induced artifacts.
-
Water for In Vivo and Working Solutions: The moderate aqueous solubility of this compound makes it suitable for direct dissolution in water or aqueous buffers for the preparation of working solutions for many in vitro assays and for direct administration in in vivo studies.[2]
Protocols for Solution Preparation
Adherence to meticulous preparation protocols is paramount to ensure the accuracy of the compound's concentration and to minimize degradation.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol is designed for preparing a high-concentration primary stock solution.
Materials:
-
This compound (Molecular Weight: 283.2 g/mol )
-
Anhydrous, research-grade DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid compound.
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh 28.32 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolution if necessary. Ensure the solution is clear and free of any particulate matter before use.
-
Storage: Store the stock solution as described in the "Stability and Storage" section below.
Protocol 2: Preparation of a 25 mM Aqueous Stock Solution
This protocol is suitable for creating a stock solution for direct use in aqueous-based assays or for further dilution.
Materials:
-
This compound
-
Sterile, purified water (e.g., Milli-Q or equivalent) or a suitable aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibration: As with the DMSO protocol, allow the compound to reach room temperature before opening the vial.
-
Weighing: Weigh the desired amount of this compound. To prepare 1 mL of a 25 mM stock solution, weigh 7.08 mg.
-
Dissolution: Add the appropriate volume of sterile water or buffer to the compound.
-
Solubilization: Cap the vial and vortex vigorously. Sonication in a water bath for 5-10 minutes may be required to achieve complete dissolution. Visually inspect the solution to ensure no solid material remains.
-
pH Check (Optional but Recommended): For unbuffered aqueous solutions, it is advisable to check the pH. As a hydrochloride salt of a weak base, the solution will likely be slightly acidic. If a specific pH is required for your assay, use an appropriate buffer system.
-
Storage: Use aqueous solutions fresh whenever possible. If storage is necessary, follow the guidelines in the "Stability and Storage" section.
Caption: Workflow for preparing this compound solutions.
Stability and Storage Recommendations
While specific long-term stability data for this compound in solution is not extensively published, the following recommendations are based on general chemical principles for indole derivatives and hydrochloride salts, as well as supplier guidelines.
| Solution Type | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Compound | Room Temperature (desiccated) | Up to 6 months | Protect from moisture and light. |
| DMSO Stock Solution | -20°C or -80°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use amber vials or protect from light. |
| Aqueous Solution | 2-8°C | Prepare fresh daily | Prone to degradation. If short-term storage is necessary, protect from light and use within 24 hours. |
Self-Validating System for Solution Integrity:
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change. If observed, the solution should be discarded.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for DMSO stock solutions, as this can accelerate degradation. It is highly recommended to prepare single-use aliquots.
-
Light Sensitivity: Indole-containing compounds can be susceptible to photodegradation. Always store solutions in light-protecting vials or wrapped in foil.
-
pH Considerations: The stability of hydrochloride salts in aqueous solutions can be pH-dependent. For long-term experiments, the use of a stable buffer system is advised.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the 5-HT6 receptor. Its solubility profile allows for flexible preparation of stock and working solutions in both DMSO and aqueous media. By following the detailed protocols and storage recommendations outlined in this guide, researchers can ensure the integrity and accurate concentration of their experimental solutions, leading to more reliable and reproducible scientific findings. It is always recommended to consult the supplier's datasheet for the most up-to-date information for a specific batch of the compound.
References
-
Jastrzębska-Więsek, M., et al. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Pharmacological Reports, 67(6), 1155-1162. Available at: [Link]
-
Nikiforuk, A. (2015). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology, 232(11), 1999-2007. Available at: [Link]
Sources
Application Notes and Protocols: Investigating the Dichotomy of Acute vs. Chronic Emd 386088 Hydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide to understanding and experimentally dissecting the distinct pharmacological effects of the selective 5-HT6 receptor partial agonist, Emd 386088 hydrochloride, under both acute and chronic administration paradigms. This document is designed to equip researchers with the foundational knowledge and practical protocols to investigate its therapeutic potential, particularly in the context of neuropsychiatric disorders such as depression and anxiety.
Introduction: The Enigmatic Role of the 5-HT6 Receptor and the Promise of Emd 386088
The 5-hydroxytryptamine-6 (5-HT6) receptor, a Gs protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling target for the treatment of cognitive and psychiatric disorders.[1] Intriguingly, both agonists and antagonists of this receptor have demonstrated potential therapeutic efficacy, creating a complex but fascinating area of research.[2] this compound is a potent and selective 5-HT6 receptor partial agonist that has shown significant antidepressant- and anxiolytic-like effects in preclinical models.[3][4] Understanding the differential outcomes of its short-term versus long-term administration is crucial for elucidating its mechanism of action and predicting its clinical utility.
This guide will navigate the nuances of designing and executing preclinical studies to compare the acute and chronic effects of Emd 386088, focusing on behavioral, neurochemical, and cellular endpoints.
Mechanism of Action: Beyond Simple Receptor Activation
Emd 386088's primary mechanism of action is its partial agonism at the 5-HT6 receptor.[2] This interaction initiates a cascade of intracellular signaling events.
Primary Signaling Pathway: Gs-cAMP Cascade
The 5-HT6 receptor is canonically coupled to a Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[5][6] This elevation in cAMP can lead to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which is critically involved in neuronal plasticity and long-term memory formation.[5]
Interacting Signaling Pathways: A Complex Network
Recent research has unveiled a more intricate signaling network associated with the 5-HT6 receptor, including interactions with:
-
Mammalian Target of Rapamycin (mTOR) Pathway: The 5-HT6 receptor can engage the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1]
-
Cyclin-Dependent Kinase 5 (Cdk5) Signaling: The receptor has been shown to activate Cdk5 signaling, playing a role in neuronal migration and neurite growth.[1]
-
Modulation of Cholinergic and Glutamatergic Systems: The effects of 5-HT6 receptor modulation are also mediated, in part, by its influence on cholinergic and glutamatergic neurotransmission, both of which are vital for cognitive function.[7][8]
-
Dopaminergic System Involvement: The antidepressant-like effects of Emd 386088 have been linked to the activation of the dopaminergic system.[4][9]
The following diagram illustrates the primary and interacting signaling pathways of the 5-HT6 receptor.
Caption: 5-HT6 Receptor Signaling Pathways.
Comparative Analysis: Acute vs. Chronic Administration
The temporal dimension of Emd 386088 administration is a critical variable that dictates its ultimate pharmacological impact.
| Parameter | Acute Administration | Chronic Administration | Key Considerations & Rationale |
| Primary Effect | Rapid onset of antidepressant- and anxiolytic-like behaviors.[3][4] | Sustained therapeutic effects, potentially with neuroadaptive changes.[3] | Acute effects may be driven by immediate receptor activation and downstream signaling, while chronic effects likely involve alterations in gene expression and receptor sensitivity. |
| Dosage | Typically 2.5 - 5 mg/kg, i.p.[3] | Typically 2.5 mg/kg/day, i.p. for 14 days.[3] | Higher acute doses may be used to elicit a robust, immediate response. Lower chronic doses are often used to maintain therapeutic levels while minimizing potential side effects and receptor desensitization. |
| Behavioral Readouts | Forced Swim Test, Elevated Plus Maze, Novelty Suppressed Feeding.[3][4] | Olfactory Bulbectomy Model, Chronic Mild Stress Model, Splash Test.[3] | Acute tests assess immediate behavioral responses, while chronic models are more representative of the long-term neurobiological changes associated with depression. |
| Neurochemical Correlates | Increased dopamine metabolism in brain regions like the hippocampus, nucleus accumbens, and striatum.[4] | Potential for receptor desensitization or downregulation, alterations in downstream signaling pathways (e.g., CREB phosphorylation), and changes in neurotransmitter turnover. | Chronic administration may lead to homeostatic adaptations in the brain, which are crucial to understand for long-term treatment efficacy. |
| Molecular Mechanisms | Direct stimulation of 5-HT6 receptors leading to immediate downstream signaling.[3] | Potential for long-term changes in gene expression, neurogenesis, and synaptic plasticity. | Investigating molecular changes is key to understanding the sustained therapeutic effects of chronic treatment. |
Experimental Protocols
The following protocols provide a framework for investigating the acute and chronic effects of Emd 386088. All animal procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[10]
Drug Preparation and Administration
-
Compound: this compound
-
Vehicle: Dissolve in sterile 0.9% saline or distilled water.[4]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.[3][4]
-
Volume: Administer at a volume of 1-2 mL/kg body weight.[4]
Acute Administration Protocol: Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity.[11][12]
-
Objective: To assess the immediate antidepressant-like effects of Emd 386088.
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the test.[11]
-
Drug Administration: Administer Emd 386088 (e.g., 5 mg/kg, i.p.) or vehicle 30 minutes before the test.[3][4]
-
Test Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.[13]
-
Test Session: Gently place the animal into the cylinder for a 6-minute session.[12][14]
-
Data Acquisition: Videotape the session for later analysis. The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[12][14]
-
Analysis: Compare the immobility time between the Emd 386088-treated group and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Caption: Acute Administration Workflow: Forced Swim Test.
Chronic Administration Protocol: Olfactory Bulbectomy (OBX) Model
The OBX model is a well-established surgical model of depression that is sensitive to chronic, but not acute, antidepressant treatment.[2][3]
-
Objective: To assess the antidepressant-like effects of chronic Emd 386088 administration.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Procedure:
-
Surgery:
-
Anesthetize the animal (e.g., ketamine/xylazine cocktail).[15][16]
-
Expose the skull and drill two small holes over the olfactory bulbs.[15][16]
-
Aspirate the olfactory bulbs. Sham-operated animals undergo the same procedure without bulb removal.[15][17]
-
Close the wound and allow for a 14-day recovery period.[17]
-
-
Chronic Drug Administration:
-
Beginning on day 15 post-surgery, administer Emd 386088 (e.g., 2.5 mg/kg/day, i.p.) or vehicle daily for 14 consecutive days.[3]
-
-
Behavioral Testing:
-
On day 29, conduct behavioral tests to assess depressive-like behaviors. A common test in the OBX model is the open field test to measure hyperactivity, which is a characteristic of OBX animals and is reversed by chronic antidepressant treatment.[3]
-
Open Field Test: Place the animal in the center of an open field arena (e.g., 100 cm x 100 cm) and record its activity for a set period (e.g., 10 minutes). Key measures include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Analysis: Compare the behavioral parameters of the OBX-vehicle, OBX-Emd 386088, and sham-vehicle groups. A reversal of OBX-induced hyperactivity by chronic Emd 386088 treatment is indicative of an antidepressant-like effect.
-
Caption: Chronic Administration Workflow: Olfactory Bulbectomy Model.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the experimental outcomes, it is imperative to incorporate self-validating systems within the protocols:
-
Positive Controls: In each behavioral assay, include a group treated with a known antidepressant (e.g., a selective serotonin reuptake inhibitor for the FST, a tricyclic antidepressant for the OBX model) to validate the sensitivity of the model.
-
Dose-Response Studies: Conduct dose-response experiments for both acute and chronic administration to establish the optimal therapeutic window for Emd 386088.
-
Pharmacokinetic Analysis: Correlate behavioral effects with plasma and brain concentrations of Emd 386088 to ensure that the observed effects are not due to differences in drug exposure.
-
Blinded Experiments: All behavioral scoring and data analysis should be performed by an experimenter who is blind to the treatment conditions to minimize bias.
Conclusion and Future Directions
The distinction between acute and chronic administration of this compound is not merely a temporal consideration but a fundamental aspect of its pharmacology. Acute administration provides insights into the immediate neurochemical and behavioral consequences of 5-HT6 receptor engagement, while chronic studies are essential for modeling the long-term neuroadaptive changes that may underlie its sustained therapeutic effects.
Future research should focus on a more granular analysis of the differential impact of acute versus chronic Emd 386088 on the intricate signaling networks downstream of the 5-HT6 receptor. Elucidating these time-dependent molecular changes will be paramount in fully understanding the therapeutic potential of this promising compound and in guiding its development for the treatment of neuropsychiatric disorders.
References
-
Jastrzębska-Więsek, M., Siwek, A., Partyka, A., et al. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(10), 1103-1114. [Link]
-
Svenningsson, P., et al. (2013). 5-HT6 receptor agonism facilitates emotional learning. Frontiers in Behavioral Neuroscience, 7, 17. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]
-
Jastrzębska-Więsek, M., Siwek, A., Kazek, G., et al. (2013). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. Pharmacological Reports, 65(4), 998-1005. [Link]
-
Wesołowska, A., Nikiforuk, A., & Stachowicz, K. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology, 217(3), 411-418. [Link]
-
Bockaert, J., Compan, V., & Marin, P. (2020). The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies. Neuropharmacology, 172, 108107. [Link]
-
Khoury, R., Grysman, N., Gold, J., Patel, K., & Grossberg, G. T. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update. Expert Opinion on Investigational Drugs, 27(4), 377-384. [Link]
-
Marcos, B., Chover, A., & Meneses, A. (2008). Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. British Journal of Pharmacology, 155(4), 451-461. [Link]
-
Jastrzębska-Więsek, M., Siwek, A., Partyka, A., et al. (2017). Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(1), 37-49. [Link]
-
Adamson, A., Smith, A., & De Miranda, B. R. (2025). Forced Swim Test Protocol. protocols.io. [Link]
-
Carr, G. V., Schechter, L. E., & Lucki, I. (2011). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. Neuropsychopharmacology, 36(7), 1369-1379. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. In Behavioral analysis of knockout and transgenic mice (pp. 115-123). Humana Press. [Link]
-
Nikiforuk, A. (2015). Selective 5-HT6 Receptor Ligands (Agonist and Antagonist) Show Different Effects on Antipsychotic Drug-Induced Metabolic Dysfunctions in Rats. Pharmaceuticals, 8(3), 566-581. [Link]
-
Jastrzębska-Więsek, M., Siwek, A., Partyka, A., et al. (2016). Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(7), 737-747. [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
-
Wikipedia. (2023, December 1). 5-HT6 receptor. [Link]
-
Ortiz-Jurado, G., et al. (2021). Olfactory bulbectomy induces nociceptive alterations associated with gliosis in male rats. Brain, Behavior, and Immunity, 95, 237-249. [Link]
-
Song, C., & Leonard, B. E. (2023). Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement. International Journal of Molecular Sciences, 24(18), 13867. [Link]
-
ResearchGate. (n.d.). 5-HT6 receptor signaling pathways. [Link]
-
Understanding Animal Research. (n.d.). Factsheet on the forced swim test. [Link]
-
protocols.io. (2025, October 7). Olfactory bulbectomy. [Link]
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- 2. The olfactory bulbectomy disease model: A Re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. lasa.co.uk [lasa.co.uk]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olfactory bulbectomy induces nociceptive alterations associated with gliosis in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Olfactory bulbectomy [protocols.io]
- 17. Olfactory Bulbectomy Model of Depression Lowers Responding for Food in Male and Female Rats: The Modulating Role of Caloric Restriction and Response Requirement [mdpi.com]
Troubleshooting & Optimization
Inconsistent results with Emd 386088 hydrochloride experiments
Topic: Troubleshooting Inconsistent Experimental Results Target Audience: Researchers in Neuropharmacology and Drug Discovery
Introduction: The "Hidden" Variables in 5-HT6 Agonism
Welcome to the Technical Support Center. If you are observing inconsistent data with EMD 386088 hydrochloride (also known as 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride), you are likely facing one of three common challenges: physicochemical instability , biphasic dose-response profiles , or assay-specific receptor coupling efficiency .[1]
As a Senior Application Scientist, I have structured this guide to move beyond basic "tips" and address the mechanistic causality of these failures. This compound is a potent, selective 5-HT6 receptor agonist (
Module 1: Chemical Integrity & Solubility (Pre-Analytical)
Q: My stock solution turned slightly yellow/cloudy, and potency dropped. What happened?
A: You are likely seeing oxidative dehydrogenation or salt disproportionation.
Technical Explanation: EMD 386088 contains a tetrahydropyridine moiety.[1][2][3] This structural feature is metabolically and chemically susceptible to dehydrogenation (oxidation) to form the corresponding pyridinium species, which is inactive at the 5-HT6 receptor.[1] Furthermore, as a hydrochloride salt, the compound is hygroscopic. If stored in a non-desiccated environment, it absorbs moisture, altering the molecular weight basis for your molar calculations.
Troubleshooting Protocol: Stock Preparation
-
Solvent Choice:
-
Storage Rule:
-
Visual Check: The solution must be clear and colorless. Yellowing indicates oxidation.[1]
Data Table 1: Solubility & Stability Profile
| Parameter | Specification | Notes |
| Molecular Weight | 283.2 g/mol | Includes HCl.[1][4][5][6] Use this for Molar calcs. |
| Water Solubility | ~25 mM (7 mg/mL) | pH dependent.[1] Acidic pH maintains solubility.[1] |
| DMSO Solubility | ~100 mM (28 mg/mL) | Preferred for stock solutions.[1] |
| Stability Risk | Oxidation (Dehydrogenation) | Tetrahydropyridine ring is sensitive to air/light.[1] |
Module 2: In Vitro Assay Optimization
Q: I see high variability in
A: 5-HT6 receptors exhibit high constitutive activity, and EMD 386088 can act as a partial agonist depending on receptor reserve. [1]
Technical Explanation:
The 5-HT6 receptor is
Visualization: 5-HT6 Signaling Pathway Figure 1: The Gs-coupled pathway activated by EMD 386088.[1] Note the downstream amplification of cAMP, which is the readout for most in vitro assays.
Caption: EMD 386088 binds 5-HT6, activating Gs-protein, which stimulates Adenylyl Cyclase to convert ATP to cAMP.[1][2][3][4][7]
Troubleshooting Guide: In Vitro
-
Check Receptor Density: If
is declining, check expression levels. EMD 386088 requires a sufficient receptor reserve to show full agonism.[1] -
Add PDE Inhibitors: Ensure IBMX (phosphodiesterase inhibitor) is present in the assay buffer to prevent cAMP degradation, maximizing the signal window.
Module 3: In Vivo Dosing & The "Disappearing" Effect
Q: The drug worked at 5 mg/kg, but lost effect at 10 mg/kg. Is my batch bad?
A: No. You are likely observing a Bell-Shaped (Biphasic) Dose-Response Curve. [1]
Technical Explanation: This is the most common source of "inconsistency" in behavioral studies (e.g., Forced Swim Test, Novel Object Recognition). 5-HT6 agonists often display an inverted U-shaped dose-response.[1]
-
Mechanism: At higher doses, off-target binding (e.g., 5-HT3 receptors,
nM) or recruitment of desensitization pathways (GRK/beta-arrestin) may counteract the therapeutic effect.[1] -
Therapeutic Window: The effective window is narrow, typically 2.5 mg/kg to 5 mg/kg (i.p.) in rats.
Data Table 2: Selectivity Profile (Critical for Dosing)
| Receptor | Affinity ( | Implication |
| 5-HT6 | ~ 1.0 nM | Primary Target (High Potency) |
| 5-HT3 | 34 nM | Moderate Affinity (Potential confounder at high doses) |
| 5-HT1A | > 500 nM | Low risk of interference |
| 5-HT2A | > 200 nM | Low risk of interference |
| 5-HT7 | > 3000 nM | Negligible |
Visualization: In Vivo Troubleshooting Workflow Figure 2: Decision tree for troubleshooting in vivo inconsistencies.
Caption: Logic flow for addressing loss of efficacy. Note the critical impact of dosing windows and pharmacokinetics.
Module 4: Pharmacokinetics (PK) & Vehicle Selection
Q: What vehicle should I use for i.p. injection?
A: Saline is usually sufficient, but solubility can be improved with minimal DMSO.
-
Standard Protocol: Dissolve in 0.9% sterile saline. If precipitation occurs, predissolve in 1-2% DMSO, then dilute with saline.[1]
-
PK Warning: EMD 386088 has a short half-life (
min in rats) and rapid brain penetration ( ).[1][2] -
Impact: Behavioral testing must occur shortly after dosing (typically 30-60 minutes).[1] Testing at 4+ hours will yield negative results due to clearance.[1]
References
-
Mattsson, C., et al. (2005). "2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists."[1][3] Bioorganic & Medicinal Chemistry Letters, 15(19), 4230-4234.[1]
-
Jastrzębska-Więsek, M., et al. (2016). "EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats."[1] Naunyn-Schmiedeberg's Archives of Pharmacology, 389, 839–849.[1]
-
PubChem Database. "Compound Summary: this compound."[1][4] National Center for Biotechnology Information.[1] [1][4]
-
Tocris Bioscience. "Product Information: this compound."[1]
Sources
- 1. 1H-Indole, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) | C14H16Cl2N2 | CID 56972198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 5. scbt.com [scbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. EMD-386088 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Emd 386088 hydrochloride stability in solution over time
Welcome to the technical support center for Emd 386088 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary information to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in both aqueous and organic solvents. According to supplier technical data, it is soluble to 25 mM in water and to 100 mM in DMSO[1].
Expert Insight: The choice of solvent is critical and should be dictated by your experimental design. For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions, which are then further diluted in aqueous media. For in vivo studies, a biocompatible solvent system is necessary. Always consider the potential physiological effects of the solvent at its final concentration in your experiment[2].
Q2: What is the recommended storage condition for solid this compound?
The solid form of this compound should be stored desiccated at room temperature[1]. Proper desiccation is crucial to prevent the uptake of moisture, which can affect the compound's stability and weighing accuracy[3].
Q3: How should I store solutions of this compound?
Several suppliers advise against the long-term storage of this compound in solution and recommend using it soon after preparation[4]. If short-term storage is necessary, it is best practice to store solutions at -20°C or lower and protect them from light[5]. Repeated freeze-thaw cycles should be avoided as they can degrade the compound[5].
Causality Behind the Recommendation: Liquid dosage forms are generally more prone to degradation than solid forms due to factors like hydrolysis[6]. For many research compounds, especially those in solution, storing at low temperatures (-20°C or -80°C) slows down chemical degradation processes[5][7].
Q4: What factors can affect the stability of this compound in solution over time?
The stability of this compound in solution can be influenced by several factors:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation[6][8]. Storing solutions at refrigerated or frozen temperatures is a common practice to enhance stability[7][9].
-
pH: The pH of the solution can significantly impact the stability of drugs, with many compounds being most stable within a specific pH range[8]. For hydrochloride salts, changes in pH can affect the ionization state of the molecule, potentially leading to degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive compounds[6][8]. It is advisable to store solutions in amber vials or protect them from light.
-
Oxidation: Dissolved oxygen can lead to oxidative degradation. While specific data for this compound is not available, purging solutions with an inert gas like nitrogen or argon can be a precautionary measure for sensitive compounds[2].
-
Container and Closure System: The type of storage container can impact stability. It's important to use containers made of inert materials to prevent leaching or adsorption of the compound[6].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in solution upon storage | - Exceeded solubility limit- Solvent evaporation- Temperature-dependent solubility | - Gently warm the solution to see if the precipitate redissolves.- Ensure the storage container is tightly sealed to prevent evaporation.- Confirm the storage temperature is appropriate for the solvent used. For aqueous solutions, do not store below their freezing point unless cryoprotectants are used. |
| Inconsistent experimental results | - Degradation of the compound in solution- Inaccurate initial concentration due to improper weighing or dissolution | - Prepare fresh solutions for each experiment.- Perform a concentration check of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy) if possible.- Ensure the solid compound is fully dissolved before making further dilutions. |
| Change in color of the solution | - Degradation of the compound- Contamination | - Discard the solution and prepare a fresh batch.- Ensure proper aseptic techniques if sterility is required for your experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (M.Wt: 283.2 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh a precise amount of the solid compound. For example, to prepare 1 mL of a 10 mM solution, you would need 2.832 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Mix: Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -20°C or -80°C, protected from light.
Diagram: Workflow for Preparing Stock Solutions
Caption: Workflow for preparing stock solutions of this compound.
Protocol 2: Designing a Short-Term Stability Study
To assess the stability of your prepared solutions under your specific experimental conditions, a short-term stability study is recommended.
Objective: To determine the degradation of this compound in a specific solvent and at a specific storage temperature over a defined period.
Methodology:
-
Prepare Solution: Prepare a fresh solution of this compound at the desired concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution to determine the initial concentration. This will be your baseline. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is ideal as it can separate the parent compound from potential degradation products[7][9][10].
-
Store Samples: Store the remaining aliquots under the desired conditions (e.g., 4°C, room temperature, -20°C). Protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), retrieve an aliquot and analyze it using the same analytical method.
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration. A common stability limit is retaining at least 90% of the initial concentration[9].
Diagram: Logic for Stability Assessment
Caption: Decision-making workflow for assessing solution stability.
References
-
Long-term stability of ready-to-use 1-mg/mL midazolam solution. PubMed. Available from: [Link]
-
Stability of Reconstituted Methohexital Sodium. PubMed. Available from: [Link]
-
EMD-386088 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available from: [Link]
-
Stability of amitriptyline hydrochloride in a commercial aqueous solution. PubMed. Available from: [Link]
-
Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. PubMed Central. Available from: [Link]
-
Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. PubMed. Available from: [Link]
-
Analytical Method Validation for Estimation of Neurotransmitters (Biogenic Monoamines) from Cerebrospinal Fluid Using High Performance Liquid Chromatography. PubMed Central. Available from: [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]
-
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available from: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available from: [Link]
-
Chemical Storage. Environment, Health & Safety - University of Wisconsin–Madison. Available from: [Link]
-
Guidelines on Handling Hazardous Drugs. ASHP. Available from: [Link]
-
Analytical methods – Knowledge and References. Taylor & Francis. Available from: [Link]
-
"Drug Stability and factors that affect on the drug stability" Review BY. Available from: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available from: [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]
-
KINETICS OF DEGRADATION OF IMIDAPRIL HYDROCHLORIDE IN FINISHED DOSAGE FORMULATIONS. Available from: [Link]
-
Safe handling of hazardous drugs. PMC. Available from: [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available from: [Link]
-
Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available from: [Link]
-
ANALYTICAL METHODS. Guidelines for drinking-water quality - NCBI Bookshelf. Available from: [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. Pharm-Ed. Available from: [Link]
-
An Overview of Degradation Strategies for Amitriptyline. PMC. Available from: [Link]
-
How to Handle Research Compounds Safely. Available from: [Link]
-
Stability Study of a New Compounded Medicine for the Treatment of Oral Mucositis. MDPI. Available from: [Link]
-
-
ANALYTICAL METHODS. Available from: [Link]
-
-
Review of recent advances in analytical techniques for the determination of neurotransmitters. PMC. Available from: [Link]
Sources
- 1. This compound | 5-HT6 Receptors | Tocris Bioscience [tocris.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Stability of reconstituted methohexital sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. Long-term stability of ready-to-use 1-mg/mL midazolam solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in behavioral studies with Emd 386088 hydrochloride
Technical Support Center: Emd 386088 Hydrochloride
A Guide to Minimizing Variability in Behavioral Studies
Welcome, researchers, to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting advice required to ensure the reproducibility and integrity of your behavioral research. This guide is structured to address the most common challenges and questions that arise when working with this potent 5-HT6 receptor agonist.
Foundational Understanding: Mechanism of Action
To control variability, one must first understand the compound's mechanism. Emd 386088 is a potent and selective partial agonist for the serotonin 5-HT6 receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) positively linked to adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) upon activation.[3][4]
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in regions critical for cognition and memory, such as the hippocampus and striatum.[5] Its activation is involved in complex signaling cascades, including the mTOR and Cdk5 pathways, which are crucial for neuronal development and function.[5][6] Understanding this pathway is key to interpreting behavioral outcomes and troubleshooting unexpected results.
Caption: Canonical Gs-coupled signaling pathway for the 5-HT6 receptor.
Frequently Asked Questions (FAQs)
This section addresses the most common practical questions encountered during experimental setup.
Q1: What is the best solvent and vehicle for in vivo studies with this compound?
A1: this compound is soluble in water (up to 25 mM) and DMSO (up to 100 mM). For most in vivo applications, sterile water or saline is the preferred vehicle. This avoids the potential confounding neuroactive effects of solvents like DMSO. If you must use a co-solvent to achieve a higher concentration, ensure your vehicle control group receives the exact same concentration of that solvent.
Q2: How should I store the solid compound and prepared solutions?
A2: The solid hydrochloride salt should be stored desiccated at room temperature. Once reconstituted in an aqueous vehicle, it is critical to minimize degradation. While specific stability data for Emd 386088 is not extensively published, general best practices for similar compounds suggest that refrigerated storage (4°C) of aqueous stocks is preferable to room temperature.[7] For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
Q3: What is a typical effective dose range for behavioral studies in rodents?
A3: The effective dose can vary significantly depending on the behavioral paradigm and the species. Published studies in rats have shown antidepressant-like effects at doses of 2.5 mg/kg and 5 mg/kg administered intraperitoneally (i.p.).[1] In mice, doses of 2 mg/kg and 4 mg/kg (i.p.) have been shown to impact behavioral flexibility and working memory.[8] It is imperative to perform a dose-response study for your specific behavioral test to identify the optimal concentration that yields a robust effect without producing unwanted side effects, such as changes in general locomotor activity.[1]
Q4: What are the known off-target effects I should be aware of?
A4: While Emd 386088 is highly selective for the 5-HT6 receptor, it does show moderate affinity for the 5-HT3 receptor and lower affinity for several other serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT4, and 5-HT7). Furthermore, some studies suggest its antidepressant-like effects may be linked to a downstream activation of the dopaminergic system.[2] When interpreting your results, consider the possibility of these secondary effects. Using a selective 5-HT6 antagonist, such as SB 271046, can be a crucial control experiment to confirm that the observed behavioral effects are indeed mediated by the 5-HT6 receptor.[1][2]
Troubleshooting Guide: Tackling Variability
High variability can mask true experimental effects. This section provides a systematic approach to identifying and resolving common sources of inconsistent data.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability | 1. Inconsistent Drug Formulation: Precipitation of the compound in the vehicle. 2. Inaccurate Dosing: Errors in animal weight measurement or injection volume. 3. Pharmacokinetic Differences: Natural variations in drug absorption and metabolism between animals.[9] | 1. Ensure Complete Solubilization: Prepare fresh solutions daily. Visually inspect for clarity before injection. Gentle warming or vortexing can aid dissolution. 2. Standardize Dosing Procedure: Weigh animals on the day of the experiment. Use calibrated pipettes or syringes. 3. Increase Group Size (n): A larger sample size can help overcome natural biological variance. |
| Lack of expected behavioral effect | 1. Sub-optimal Dose: The selected dose may be too low for the specific paradigm or animal strain. 2. Incorrect Timing: The time between drug administration and behavioral testing may not align with the drug's peak brain concentration. 3. Compound Degradation: Improper storage of stock solutions. | 1. Conduct a Dose-Response Curve: Test a range of doses (e.g., 1, 2.5, 5, 10 mg/kg) to find the most effective concentration. 2. Optimize Administration-Test Interval: Emd 386088 has a relatively short half-life in rats (~70 min) and reaches maximum blood concentration quickly (within 5 min i.p.).[9] However, peak brain concentration may be slower.[10] Test different pre-treatment times (e.g., 15, 30, 60 min). 3. Prepare Fresh Solutions: Always use freshly prepared solutions or properly stored frozen aliquots for each experiment. |
| Confounding effects on locomotion | 1. Dose is too high: Higher doses can sometimes induce non-specific effects on motor activity.[1] 2. Off-target effects: Activation of other receptors could be influencing locomotion. | 1. Lower the Dose: Refer to your dose-response data to select a dose that produces the desired cognitive/behavioral effect without altering locomotor activity. 2. Run a Locomotor Control: Always include an open-field test or similar assay to confirm your experimental dose does not independently affect movement.[8] |
Best-Practice Protocol: Novel Object Recognition (NOR) Task
The NOR task is a common paradigm for assessing recognition memory. Adherence to a strict, validated protocol is essential for minimizing variability.
Objective: To assess the effect of Emd 386088 on recognition memory in mice.
Materials:
-
This compound
-
Sterile 0.9% saline (vehicle)
-
Open-field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical pyramids). Objects should be heavy enough that mice cannot move them and made of a non-porous material for easy cleaning.
-
Video tracking software
Experimental Workflow:
Caption: Experimental workflow for the Novel Object Recognition (NOR) task.
Step-by-Step Procedure:
-
Habituation (Day 1):
-
Acclimate mice to the testing room for at least 60 minutes.[11]
-
Gently place each mouse individually into the center of the empty open-field arena.
-
Return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between animals to eliminate olfactory cues.
-
-
Drug Administration (Day 2):
-
Weigh each mouse and calculate the precise injection volume.
-
Administer the chosen dose of Emd 386088 (e.g., 2.5 mg/kg) or an equivalent volume of saline vehicle via intraperitoneal (i.p.) injection.
-
Return the mouse to a holding cage for a 30-minute pre-treatment period.
-
-
Familiarization Phase (T1):
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object (e.g., one cube and one pyramid). The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena for a 10-minute test session.[14]
-
Record the entire session using video tracking software.
-
-
Data Analysis:
-
The primary measure is the time spent exploring each object (defined as the nose pointing at the object within a 2 cm proximity).
-
Calculate the Discrimination Index (DI) :
-
DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time)
-
-
A positive DI indicates a preference for the novel object and intact recognition memory. Compare the DI between the vehicle and Emd 386088 treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
References
-
Jastrzębska-Więsek, M., Siwek, A., Partyka, A., et al. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Pharmacological Reports, 67(6), 1155-1161. [Link]
-
Nikiforuk, A., & Wesołowska, A. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology, 217(3), 403-410. [Link]
-
Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of affective disorders, 51(3), 215-235. [Link]
-
Donnelly, R. F. (1999). Stability of Reconstituted Methohexital Sodium. Anesthesia progress, 46(3), 91–94. [Link]
-
Bockaert, J., et al. (2021). Novel and atypical pathways for serotonin signaling. Current Opinion in Neurobiology, 69, 137-145. [Link]
-
Sadek, B., et al. (2018). Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(1), 37-49. [Link]
-
Sadek, B., et al. (2018). Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. ResearchGate. [Link]
-
Jastrzębska-Więsek, M., et al. (2016). Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 389(7), 737-747. [Link]
-
Chaumont-Dubel, S., et al. (2020). The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies. Neuropharmacology, 172, 108093. [Link]
-
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), e55718. [Link]
-
Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Experimental Neuroscience, 7, 77-89. [Link]
-
Upton, N., et al. (2008). Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. Neuropharmacology, 55(6), 1089-1094. [Link]
-
Wikipedia. (n.d.). 5-HT6 receptor. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. [Link]
-
Ennaceur, A. (2010). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Experimental Neuroscience, 7, 77-89. [Link]
-
Amodeo, D. A., et al. (2018). 5-HT6 receptor agonist EMD386088 impairs behavioral flexibility and working memory. Behavioural Brain Research, 351, 62-68. [Link]
-
ResearchGate. (n.d.). 5-HT6 receptor signaling pathways. [Link]
-
JoVE. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. [Link]
Sources
- 1. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Stability of reconstituted methohexital sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Confirming 5-HT6 Receptor Engagement with Emd 386088 Hydrochloride
Welcome to the technical support center for researchers utilizing Emd 386088 hydrochloride to investigate the 5-HT6 receptor. This guide is designed to provide you with the foundational knowledge, detailed protocols, and troubleshooting advice necessary to successfully confirm target engagement in your experiments. We will move beyond simple procedural lists to explain the rationale behind each step, ensuring your experimental design is robust and your results are reliable.
Frequently Asked Questions (FAQs): Getting Started
This section addresses the most common initial questions regarding Emd 386088 and the 5-HT6 receptor system.
Q1: What is this compound and what is its precise mechanism of action at the 5-HT6 receptor?
Emd 386088 (5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride) is a high-affinity ligand for the serotonin 5-HT6 receptor.[1] It is crucial to understand that while initially described as a full agonist, more comprehensive studies have demonstrated that Emd 386088 behaves as a potent partial agonist .[1][2][3] This means it binds to the receptor and activates it, but does not produce the maximum possible response even at saturating concentrations, unlike the endogenous ligand serotonin.
The level of intrinsic agonist activity can vary depending on the specific in vitro assay system used.[1] For example, in different cAMP formation assays, its maximal efficacy has been reported as 31% and 65% of the full serotonin response.[1] This partial agonism is a critical factor to consider when interpreting your data. Functionally, its effects in vivo, such as its antidepressant-like activity in animal models, can be blocked by selective 5-HT6 receptor antagonists like SB 271046 or SB-399885, confirming its mechanism is mediated through this receptor.[2][4][5]
Q2: What are the key pharmacological properties of Emd 386088 that I should know before designing my experiments?
Understanding the physicochemical and pharmacological profile of a compound is paramount for a successful experimental design. Below is a summary of key data for Emd 386088.
| Property | Value / Description | Significance for Researchers |
| Receptor Profile | High Affinity 5-HT6 Partial Agonist (EC50 = 1.0 nM).[3] | Potent activity allows for use at low nanomolar concentrations in vitro. Partial agonism must be factored into data interpretation. |
| Selectivity | Moderate affinity for 5-HT3 receptors.[1] Low to no affinity for α1, α2, β1-adrenoceptors, dopamine D2, D3, GABAA, opioid μ receptors, or the serotonin transporter (SERT).[3] | High selectivity simplifies data interpretation, but at higher concentrations, off-target effects at the 5-HT3 receptor could be a consideration. |
| Solubility | Soluble in distilled water or 0.9% sodium chloride (saline).[2] | Easy to prepare for both in vitro and in vivo administration. Always prepare fresh solutions before use. |
| Blood-Brain Barrier | Excellent Penetration .[3][6] Achieves a high brain-to-plasma concentration ratio (approx. 19 at a 2.5 mg/kg dose in rats).[3][6] | This makes the compound highly suitable for in vivo studies targeting the central nervous system (CNS). |
| In Vivo Dosing | Effective doses in rats for behavioral effects range from 2.5 mg/kg to 5 mg/kg (i.p.).[4] | Provides a starting point for designing dose-response studies in relevant animal models. |
Q3: What is the canonical signaling pathway for the 5-HT6 receptor that Emd 386088 modulates?
The 5-HT6 receptor is a classic G protein-coupled receptor (GPCR) that couples to the Gs alpha subunit (Gαs).[7][8] Upon agonist binding, this G protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9] This increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), to mediate the cellular response. Therefore, measuring cAMP accumulation is the most direct and reliable method for assessing the functional engagement and agonist activity of ligands like Emd 386088 at the 5-HT6 receptor.
Caption: Canonical Gs-coupled signaling pathway for the 5-HT6 receptor.
Guide to In Vitro Confirmation of Target Engagement
This section provides detailed protocols and troubleshooting for foundational in vitro assays.
Q4: How do I confirm direct binding of Emd 386088 to the 5-HT6 receptor?
A radioligand binding assay is the gold standard for demonstrating direct interaction between a compound and its receptor and for determining its binding affinity (Ki). This is typically performed as a competitive inhibition assay.
Causality Behind the Method: You will use a known radioactive ligand (radioligand) that binds to the 5-HT6 receptor. You will then measure how effectively increasing concentrations of your unlabeled compound (Emd 386088) compete with and displace the radioligand. The concentration of Emd 386088 that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
This protocol is adapted from standard methodologies for 5-HT6 receptor binding.[10][11]
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human or rat 5-HT6 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide) is a commonly used, high-affinity ligand.
-
Non-specific Agent: Methiothepin (5 µM) or another high-affinity, structurally distinct 5-HT6 ligand.
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Equipment: 96-well plates, cell harvester, scintillation counter, scintillation fluid.
Step-by-Step Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of Emd 386088 in binding buffer. The final concentration should span a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 100 µL membrane suspension, 50 µL of [³H]-LSD (at a final concentration near its Kd, e.g., 2.5 nM), and 50 µL of binding buffer.
-
Non-specific Binding (NSB) Wells: Add 100 µL membrane suspension, 50 µL of [³H]-LSD, and 50 µL of the non-specific agent (e.g., 5 µM methiothepin).
-
Competition Wells: Add 100 µL membrane suspension, 50 µL of [³H]-LSD, and 50 µL of the corresponding Emd 386088 dilution.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding reaction to reach equilibrium.[10]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Emd 386088.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Issue | Potential Cause | Suggested Solution |
| High Non-Specific Binding (>30% of Total) | Radioligand concentration too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. | |
| Filter binding of the radioligand. | Pre-soak filter mats in a blocking agent like 0.5% polyethyleneimine (PEI). | |
| Low Specific Binding Signal | Insufficient receptor density in membranes. | Use a higher concentration of membrane protein per well or source membranes with higher Bmax. |
| Degraded radioligand or membranes. | Use fresh reagents and ensure proper storage (-80°C for membranes). | |
| Poor Reproducibility (High Well-to-Well Variability) | Inaccurate pipetting. | Calibrate pipettes; use reverse pipetting for viscous solutions like membrane suspensions. |
| Incomplete mixing of reagents. | Gently vortex or triturate to ensure a homogenous membrane suspension before aliquoting. |
Q5: How can I measure the functional activity of Emd 386088 at the 5-HT6 receptor?
To confirm that Emd 386088 not only binds but also activates the receptor, you must perform a functional assay. Given the Gs-coupling of the 5-HT6 receptor, measuring cAMP production is the most direct functional readout.[9] Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen™ assays are modern, high-throughput methods for this purpose.
Causality Behind the Method: These assays are competitive immunoassays. Cells expressing the 5-HT6 receptor are stimulated with Emd 386088, leading to cAMP production. The cell lysate is then mixed with two detection reagents: an antibody specific to cAMP labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2). The cAMP produced by the cells competes with the labeled cAMP analog for antibody binding. When the donor and acceptor are in close proximity (bound to the antibody), a FRET signal is generated. Thus, a high level of cellular cAMP leads to low FRET, and vice-versa.
Caption: A typical experimental workflow for an HTRF-based cAMP assay.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the 5-HT6 receptor.
-
Test Compound: this compound.
-
Controls: Serotonin (full agonist), a selective 5-HT6 antagonist (e.g., SB 271046), Forskolin (positive control for adenylyl cyclase activation).
-
Assay Reagents: HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer).
-
Equipment: Low-volume 384-well white plates, HTRF-compatible microplate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed the 5-HT6 expressing cells into a 384-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of Emd 386088 and controls. Remove the culture medium from the cells and add the compounds diluted in stimulation buffer.
-
Agonist Mode: Add dilutions of Emd 386088 to determine its EC50 and Emax. Include wells with vehicle and a saturating concentration of serotonin.
-
Antagonist Mode (for confirmation): Pre-incubate cells with a selective antagonist before adding a fixed (EC80) concentration of Emd 386088 to demonstrate that the response is receptor-mediated.
-
-
Stimulation: Incubate the plate at room temperature or 37°C for a pre-determined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to all wells. This step simultaneously lyses the cells and initiates the detection reaction.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor/Donor * 10,000) and plot it against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine EC50 (potency) and Emax (efficacy relative to serotonin).
Guide to In Vivo Confirmation of Target Engagement
Validating that a compound engages its target in a complex biological system is the ultimate goal.
Q6: How can I demonstrate that Emd 386088 is engaging the 5-HT6 receptor in vivo?
The most direct way to show in vivo engagement is through a receptor occupancy (RO) study. A more indirect but pharmacologically powerful method is to use a selective antagonist to block a physiological or behavioral effect of Emd 386088.
Logic for In Vivo Confirmation: If Emd 386088 produces a specific behavioral effect (e.g., an antidepressant-like response) and that effect is prevented by pre-treatment with a selective 5-HT6 antagonist (which has no effect on its own at the dose used), this provides strong evidence that the behavioral outcome is mediated by Emd 386088 engaging the 5-HT6 receptor.[2][4]
Caption: Logic diagram for confirming in vivo target engagement using a selective antagonist.
The FST is a common behavioral screen for antidepressant-like activity. Emd 386088 has been shown to produce an antidepressant-like effect in this test.[2][4]
Step-by-Step Methodology:
-
Animal Acclimation: Allow male Wistar rats to acclimate to the facility for at least one week.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.9% saline, i.p.).
-
Group 2: Emd 386088 (e.g., 5 mg/kg, i.p.).
-
Group 3: Selective 5-HT6 Antagonist (e.g., SB 271046 at a dose known to be inactive on its own).
-
Group 4: Antagonist + Emd 386088.
-
-
Dosing: Administer the antagonist (or its vehicle) 60 minutes before the test. Administer Emd 386088 (or its vehicle) 30 minutes before the test.[2]
-
Forced Swim Test: Place each rat individually into a cylinder of water for a 6-minute session.[9] Record the session and score the last 4 minutes for time spent immobile.
-
Expected Outcome: You expect to see a significant decrease in immobility time in the Emd 386088 group compared to the vehicle group. This effect should be significantly attenuated or completely blocked in the Antagonist + Emd 386088 group, confirming the engagement of the 5-HT6 receptor is responsible for the observed behavioral change.
References
-
Jastrzębska-Więsek, M., et al. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. PubMed. Available at: [Link]
-
Nikiforuk, A., et al. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. PubMed. Available at: [Link]
-
Jastrzębska-Więsek, M., et al. (2016). Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats. PubMed Central. Available at: [Link]
-
Carna, M., et al. (2021). Novel and atypical pathways for serotonin signaling. PubMed Central. Available at: [Link]
-
Jastrzębska-Więsek, M., et al. (2016). Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats. springermedizin.de. Available at: [Link]
-
Siwek, A., et al. (2018). Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. PubMed Central. Available at: [Link]
-
Hatcher, J. P., et al. (2018). 5-HT6 receptor agonist EMD386088 impairs behavioral flexibility and working memory. Figshare. Available at: [Link]
-
Siwek, A., et al. (2018). Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. ResearchGate. Available at: [Link]
-
Hirst, W. D., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. PubMed Central. Available at: [Link]
-
Jastrzębska-Więsek, M., et al. (2013). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. PubMed. Available at: [Link]
-
Mogha, A., et al. (2015). 5-HT6 receptor agonism facilitates emotional learning. Frontiers in Behavioral Neuroscience. Available at: [Link]
-
Marazziti, D., et al. (2013). 5-HT6 receptors and Alzheimer's disease. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). 5-HT6 receptor. Wikipedia. Available at: [Link]
-
King, M. V., et al. (2009). 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms. PubMed Central. Available at: [Link]
-
Borsini, F., et al. (2020). The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies. PubMed. Available at: [Link]
-
Upton, N., et al. (2008). Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. Oxford Academic. Available at: [Link]
-
Xu, P., et al. (2023). Structural insights into constitutive activity of 5-HT6 receptor. PNAS. Available at: [Link]
-
Markossian, S., et al. (Eds.). (2012). Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
González-Vera, J. A., et al. (2017). 5-HT6R radioligand binding assay. Bio-protocol. Available at: [Link]
-
Patsnap Synapse. (2024). What are 5-HT6 receptor antagonists and how do they work?. Patsnap Synapse. Available at: [Link]
-
Boess, F. G., et al. (1997). Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells. PubMed. Available at: [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoveRx. Available at: [Link]
-
Auld, D. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]
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- 1. Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
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- 9. Frontiers | 5-HT6 receptor agonism facilitates emotional learning [frontiersin.org]
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- 11. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: EMD 386088 Hydrochloride vs. Traditional Antidepressants in Animal Models
Executive Summary
EMD 386088 hydrochloride represents a distinct pharmacological class compared to traditional monoamine reuptake inhibitors (SSRIs like Fluoxetine, TCAs like Imipramine). It functions as a high-affinity 5-HT6 receptor partial agonist (
While traditional antidepressants rely on blocking the serotonin transporter (SERT) to indiscriminately elevate synaptic serotonin, EMD 386088 directly modulates the Gs-protein coupled 5-HT6 receptor. This mechanism offers a targeted approach to neuroplasticity and cognitive enhancement, addressing the "cognitive dimension" of depression often neglected by standard therapies. However, its efficacy follows a non-linear (bell-shaped) dose-response curve, requiring precise calibration in animal models.
Part 1: Mechanistic Distinction & Signaling Pathways
The "Paradox" of 5-HT6 Modulation
Traditional antidepressants (SSRIs/TCAs) function via inhibition : they prevent reuptake. EMD 386088 functions via activation (partial agonism).
-
Traditional (Fluoxetine): Increases extracellular 5-HT
Activates all 5-HT receptor subtypes (1A, 2A, 2C, etc.) Long latency due to autoreceptor desensitization. -
EMD 386088: Selectively activates 5-HT6
Direct stimulation of Adenylyl Cyclase Rapid cAMP accumulation BDNF upregulation.
Pathway Visualization
The following diagram contrasts the direct Gs-coupled signaling of EMD 386088 with the indirect SERT-dependent pathway of Fluoxetine.
Figure 1: Signal transduction comparison. EMD 386088 recruits the cAMP-PKA pathway directly, whereas SSRIs rely on broad serotonergic tone.
Part 2: Comparative Efficacy in Animal Models[1]
Acute Models: Forced Swim Test (FST) & Tail Suspension Test (TST)
In acute behavioral despair models, EMD 386088 demonstrates antidepressant-like activity comparable to standards but at lower doses.
| Feature | EMD 386088 (HCl) | Fluoxetine (SSRI) | Imipramine (TCA) |
| Mechanism | 5-HT6 Partial Agonist | SERT Inhibitor | SERT/NET Inhibitor |
| Effective Dose (Rat) | 2.5 – 10 mg/kg (i.p.) | 10 – 20 mg/kg (i.p.) | 15 – 30 mg/kg (i.p.) |
| Dose-Response | Bell-shaped (Inverted U) | Linear / Sigmoidal | Linear / Sigmoidal |
| Onset (Acute) | 30-60 min post-dose | 30-60 min post-dose | 30-60 min post-dose |
| Locomotor Effect | No change (at active dose) | No change / Mild decrease | Sedation possible |
| Key Advantage | Pro-cognitive effects | Broad safety profile | High efficacy |
Key Finding: In the rat FST, EMD 386088 (5 mg/kg) significantly reduces immobility time. This effect is blocked by SB-271046 (a selective 5-HT6 antagonist), confirming target specificity.[1] Unlike amphetamines, EMD 386088 does not produce hyperlocomotion, validating that the reduced immobility reflects antidepressant activity, not motor stimulation.
Chronic Models: Olfactory Bulbectomy (OB)
The OB model induces a syndrome resembling agitated depression with cognitive deficits.
-
Fluoxetine: Reverses hyperactivity and "depressive" behavior after 14+ days.
-
EMD 386088: Chronic administration (2.5 mg/kg for 14 days) reverses OB-induced hyperactivity and restores passive avoidance learning .
-
Significance: This highlights the compound's dual benefit on mood and cognition, a critical advantage over TCAs which can impair memory via anticholinergic effects.
Part 3: Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls (Locomotor Activity) to distinguish true antidepressant effects from false positives.
Compound Preparation
-
Vehicle: 0.9% Saline (Physiological Saline). EMD 386088 HCl is generally water-soluble.
-
Concentration: Adjust concentration to administer a volume of 1-2 mL/kg for rats or 10 mL/kg for mice.
-
Stability: Prepare fresh daily. Protect from light.
Validation Workflow: The "Open Field" Filter
Before running FST/TST, you must rule out psychostimulant effects.
-
Apparatus: 42x42x42 cm open field box (dark grey PVC).
-
Dosing: Administer EMD 386088 (2.5, 5, 10 mg/kg) or Vehicle 30 mins prior to test.
-
Measurement: Record for 10-30 minutes.
-
Criteria:
-
Total Distance Traveled: Must NOT be significantly higher than Vehicle.
-
Center Time: Increase suggests anxiolytic effect (desirable).
-
Pass/Fail: If Distance Traveled increases >20% vs control, the dose is psychostimulant; FST results will be invalid.
-
Forced Swim Test (Rat Modified Protocol)
This protocol is optimized for detecting serotonergic agents (which increase swimming) vs. noradrenergic agents (which increase climbing).
Step 1: Pre-Test (Day 1)
-
Place rat in cylinder (Height: 50cm, Diameter: 20cm, Water: 23-25°C, Depth: 30cm) for 15 minutes .
-
Purpose: Induces a state of stable immobility for the subsequent test.
-
Dry rat thoroughly and return to home cage.[2]
Step 2: Drug Administration (Day 2)
-
Standard Regimen: Three doses: 24h, 5h, and 1h before the test.
-
Acute Screening: Single dose 30-60 min before test (EMD 386088 is active in acute screening).
Step 3: Test Session (Day 2)
-
Place rat in cylinder for 5 minutes .
-
Video record for automated or blinded manual scoring.
Step 4: Scoring Criteria
-
Immobility: Floating with minimal movement to keep head above water.[2]
-
Swimming: Active horizontal movement (linked to 5-HT).[3]
-
Climbing: Vertical scratching of walls (linked to NE).
-
Expectation: EMD 386088 should increase Swimming and decrease Immobility .
Workflow Diagram
Figure 2: Sequential experimental workflow ensuring data validity.
Part 4: Safety & Toxicology Profile
When comparing EMD 386088 to traditional agents, the side effect profile is a major differentiator.
-
Sedation: Unlike Imipramine (which causes sedation at high doses due to H1/Muscarinic blockade), EMD 386088 does not induce sedation at therapeutic doses (up to 10 mg/kg).
-
Anticholinergic Effects: EMD 386088 lacks affinity for Muscarinic receptors, avoiding dry mouth/constipation/cognitive dulling seen with TCAs.
-
Cognitive Flexibility:
-
Caution: While generally pro-cognitive, some studies suggest that tonic activation of 5-HT6 (via agonists) might impair reversal learning in specific contexts, as 5-HT6 antagonists are also pro-cognitive. This is the "Dual-Pro-Cognitive" phenomenon of 5-HT6 pharmacology.
-
Recommendation: Monitor "Behavioral Flexibility" (e.g., Morris Water Maze reversal phase) if chronic dosing is used.
-
References
-
Jastrzębska-Więsek, M., et al. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats.[4] Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Nikiforuk, A., et al. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration.[3][5] Psychopharmacology. Link
-
Mattsson, C., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists.[4] Bioorganic & Medicinal Chemistry Letters. Link
-
Cryan, J. F., et al. (2005). The Tail Suspension Test as a Model for Assessing Antidepressant Activity: Review of Pharmacological and Genetic Studies in Mice. Neuroscience & Biobehavioral Reviews. Link
-
Svenningsson, P., et al. (2007). Biochemical and behavioral evidence for antidepressant-like effects of 5-HT6 receptor stimulation. Journal of Neuroscience. Link
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- 4. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to Antagonizing Emd 386088 Hydrochloride: A Comparative Analysis of 5-HT6 Receptor Blockade
For researchers and drug development professionals investigating the intricacies of the serotonergic system, the selective 5-HT6 receptor partial agonist, Emd 386088 hydrochloride, serves as a valuable pharmacological tool. Its activation of the 5-HT6 receptor, a Gs protein-coupled receptor predominantly expressed in the central nervous system, triggers a cascade of downstream signaling events with implications for cognition, mood, and behavior. However, to fully elucidate the specific pathways and physiological responses mediated by this receptor, it is often imperative to selectively block its activation. This guide provides a comprehensive comparison of various 5-HT6 receptor antagonists in their ability to counteract the effects of Emd 386088, supported by established experimental protocols and data.
The 5-HT6 Receptor and its Modulation
The 5-HT6 receptor is a key player in the modulation of neuronal activity. Its activation by agonists like Emd 386088 leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade has been linked to various physiological processes, including the modulation of cholinergic and glutamatergic neurotransmission. The unique expression pattern of the 5-HT6 receptor in brain regions associated with learning and memory has made it a focal point for research into cognitive disorders.
The use of selective antagonists allows for the precise dissection of 5-HT6 receptor-mediated effects from the broader actions of serotonin or other neurotransmitter systems. By competitively binding to the receptor without initiating a signaling cascade, these antagonists effectively prevent agonist-induced activation. This guide will explore the practical application of this principle, focusing on the blockade of Emd 386088's actions.
In Vitro Characterization of 5-HT6 Antagonism
The initial assessment of a 5-HT6 antagonist's efficacy is typically performed through in vitro assays. These controlled experiments provide quantitative measures of a compound's affinity for the receptor and its ability to inhibit agonist-induced signaling.
Radioligand Binding Assay: Quantifying Affinity
A fundamental technique to determine the binding affinity (Ki) of an antagonist for the 5-HT6 receptor is the radioligand binding assay. This assay measures the displacement of a radiolabeled ligand from the receptor by the antagonist being tested.
Experimental Protocol: 5-HT6 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells). Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, a constant concentration of a suitable radioligand (e.g., [3H]-LSD or [125I]-SB-258585), and varying concentrations of the 5-HT6 antagonist.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Measuring cAMP Inhibition
To assess the functional antagonism of Emd 386088's effects, a cAMP accumulation assay is employed. This assay directly measures the antagonist's ability to block the agonist-induced increase in intracellular cAMP levels.
Experimental Protocol: 5-HT6 Receptor-Mediated cAMP Assay
-
Cell Culture: Plate cells expressing the 5-HT6 receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the 5-HT6 antagonist for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of this compound to the wells to stimulate the 5-HT6 receptors.
-
Cell Lysis and cAMP Measurement: After a short incubation period (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to generate a dose-response curve and determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the Emd 386088-induced cAMP production.
Comparative Efficacy of 5-HT6 Antagonists
Several selective 5-HT6 antagonists are commercially available for research purposes. This section provides a comparative overview of some commonly used antagonists and their efficacy in blocking Emd 386088's effects, based on literature-derived data.
| Antagonist | Ki (nM) for human 5-HT6 | IC50 (nM) vs. Emd 386088 | Selectivity Profile | Commercial Availability |
| SB-271046 | ~1-2 | Potent inhibitor | High selectivity over other serotonin receptors | Available from various suppliers |
| SB-399885 | ~1-3 | Potent inhibitor | High selectivity over other serotonin receptors | Available from various suppliers |
| Idalopirdine (Lu AE58054) | ~1 | Potent inhibitor | High selectivity | Available for research use |
| Intepirdine (RVT-101) | ~1.3 | Potent inhibitor | High selectivity | Available for research use |
Note: IC50 values can vary depending on the specific assay conditions, including the concentration of Emd 386088 used.
In Vivo Validation of 5-HT6 Antagonism
To confirm the physiological relevance of in vitro findings, it is crucial to evaluate the ability of 5-HT6 antagonists to block the behavioral effects of Emd 386088 in animal models.
Forced Swim Test: A Model of Antidepressant-like Activity
The forced swim test is a widely used behavioral assay to screen for antidepressant-like effects. Emd 386088 has been shown to decrease immobility time in this test, an effect that can be reversed by 5-HT6 antagonists.[1][2]
Experimental Protocol: Rat Forced Swim Test
-
Apparatus: Use a transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation (Day 1): Place each rat in the cylinder for a 15-minute pre-swim session. This induces a baseline level of immobility for the test on the following day.
-
Drug Administration (Day 2): Administer the 5-HT6 antagonist via the desired route (e.g., intraperitoneally) at a specific time before the test. Subsequently, administer this compound. Control groups should receive the respective vehicles.
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session. Record the duration of immobility, defined as the time the rat spends floating with only minor movements to keep its head above water.
-
Data Analysis: Compare the immobility times across the different treatment groups. A successful blockade will be indicated by a reversal of the Emd 386088-induced decrease in immobility.
Elevated Plus Maze: Assessing Anxiolytic-like Effects
The elevated plus maze is a standard behavioral test for assessing anxiety-like behavior in rodents. Emd 386088 has demonstrated anxiolytic-like effects in this paradigm, which can be blocked by 5-HT6 antagonists.
Experimental Protocol: Rat Elevated Plus Maze
-
Apparatus: Use a plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Drug Administration: Administer the 5-HT6 antagonist and this compound as described for the forced swim test.
-
Test Session: Place the rat in the center of the maze, facing an open arm, and allow it to explore freely for a 5-minute session.
-
Data Recording: Use a video tracking system to record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the number of open arm entries. An anxiolytic-like effect is indicated by an increase in these parameters. Successful antagonism will be demonstrated by a reduction in the Emd 386088-induced increase in open arm exploration.
Visualizing the Molecular and Experimental Pathways
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT6 receptor signaling pathway and the workflow of a competitive binding assay.
Figure 1: Simplified signaling pathway of the 5-HT6 receptor upon activation by an agonist like Emd 386088 and its blockade by an antagonist.
Figure 2: Step-by-step workflow for a competitive radioligand binding assay to determine the affinity of a 5-HT6 antagonist.
Conclusion
The selective blockade of Emd 386088's effects with a 5-HT6 antagonist is a powerful experimental strategy for dissecting the role of the 5-HT6 receptor in various physiological and pathological processes. This guide has provided a framework for selecting and evaluating appropriate antagonists, from initial in vitro characterization to in vivo validation. By employing the detailed protocols and considering the comparative data presented, researchers can confidently and effectively utilize 5-HT6 antagonists to advance our understanding of this important therapeutic target. The choice of a specific antagonist will ultimately depend on the experimental context, including the desired selectivity profile, pharmacokinetic properties, and the specific research question being addressed.
References
- Jastrzębska-Więsek, M., Siwek, A., Partyka, A., et al. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Pharmacological Reports, 67(5), 957-964.
- Nikiforuk, A., Kos, T., Fijał, K., & Popik, P. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology, 217(3), 411-418.
Sources
- 1. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: EMD 386088 Hydrochloride vs. E-6801
Executive Summary
EMD 386088 and E-6801 represent two of the most critical tool compounds for interrogating the 5-HT6 receptor, a G-protein coupled receptor (GPCR) implicated in cognition, mood regulation, and obesity. While both are high-affinity agonists, they diverge significantly in their selectivity profiles and downstream signaling efficacy.
-
EMD 386088 is a robust full agonist (assay-dependent) with a secondary affinity for the 5-HT3 receptor. It is the preferred choice for broad behavioral phenotyping (depression/anxiety/cognition) where maximal receptor activation is required.
-
E-6801 is a highly potent partial agonist with superior selectivity. It is the optimal choice for precise cognitive studies where avoiding off-target 5-HT3 modulation is critical to data integrity.
Part 1: Pharmacological Profile & Mechanism of Action
Receptor Binding and Efficacy
Both compounds target the 5-HT6 receptor, which couples positively to
| Feature | EMD 386088 Hydrochloride | E-6801 |
| Primary Target | 5-HT6 Receptor Agonist | 5-HT6 Receptor Partial Agonist |
| Binding Affinity ( | ~1.0 nM (Functional | 0.58 nM |
| Functional Potency ( | 1.0 nM (cAMP accumulation) | < 5 nM (cAMP accumulation) |
| Intrinsic Activity ( | High (Full agonist in most assays) | Moderate (Partial agonist) |
| Chemical Class | Indole derivative | Imidazo[2,1-b][1,3]thiazole derivative |
Selectivity & Off-Target Liability
This is the critical differentiator for experimental design.
-
EMD 386088: Displays high selectivity (>100-fold) over 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT7. Critical Caution: It possesses moderate affinity for the 5-HT3 receptor (
= 34 nM) . In high-dose in vivo studies, observed effects may be partially mediated by 5-HT3 modulation. -
E-6801: Exhibits a cleaner pharmacological profile with negligible affinity for 5-HT3 or other serotonin subtypes at relevant concentrations.
Signaling Pathway Visualization
The following diagram illustrates the canonical signaling pathway activated by these ligands.
Figure 1: Canonical Gs-coupled signaling cascade activated by 5-HT6 agonists leading to synaptic plasticity markers.
Part 2: In Vivo Applications & Experimental Design
Behavioral Models[1]
-
Cognition (Memory): Both compounds effectively reverse memory deficits induced by scopolamine (cholinergic blockade) or MK-801 (NMDA blockade).
-
E-6801 is often effective at lower doses (1.0 - 2.5 mg/kg i.p.) compared to EMD 386088.[1]
-
-
Mood (Depression/Anxiety): EMD 386088 has been extensively validated in the Forced Swim Test (FST) and Vogel Conflict Test, showing antidepressant and anxiolytic-like effects.[2]
Pharmacokinetics (PK)
-
EMD 386088: Excellent Blood-Brain Barrier (BBB) penetration.
-
Brain/Plasma Ratio: ~19 (at 2.5 mg/kg).
-
Metabolism: Primarily via dehydrogenation of the tetrahydropyridine moiety.
-
-
E-6801: Validated for systemic administration with robust central effects.
Recommended Experimental Workflow
The following workflow ensures rigorous validation of 5-HT6 specific effects, controlling for EMD 386088's 5-HT3 liability.
Figure 2: Decision matrix for compound selection and control experiments to rule out off-target effects.
Part 3: Detailed Protocols
In Vitro cAMP Accumulation Assay
Purpose: To determine functional potency (
-
Cell Line: HEK-293 cells stably expressing human 5-HT6 receptor.
-
Preparation:
-
Harvest cells and resuspend in stimulation buffer (PBS + 0.1% BSA + 0.5 mM IBMX to inhibit phosphodiesterase).
-
Seed at 2,000 cells/well in 384-well plates.
-
-
Treatment:
-
Prepare serial dilutions of EMD 386088 or E-6801 (Range:
M to M). -
Incubate cells with compounds for 30 minutes at room temperature.
-
-
Detection:
-
Use a TR-FRET based cAMP detection kit (e.g., HTRF or Lance Ultra).
-
Add detection antibodies (Anti-cAMP-Cryptate and cAMP-d2).
-
Incubate for 1 hour.
-
-
Analysis:
-
Read fluorescence at 665 nm and 620 nm.
-
Calculate Ratio (
). -
Plot dose-response curve to derive
.[3]
-
In Vivo Acute Administration (Rat)
Purpose: To assess cognitive enhancement in Novel Object Recognition (NOR).[1][4]
-
Subjects: Male Wistar rats (250-300g).
-
Compound Preparation:
-
EMD 386088: Dissolve in sterile saline (0.9% NaCl).
-
E-6801: Dissolve in saline; if solubility is poor, use 5% DMSO/Saline or cyclodextrin vehicle.
-
-
Dosing:
-
EMD 386088: 2.5, 5.0, 10.0 mg/kg (i.p.), 30 min prior to training (T1).
-
E-6801: 1.0, 2.5, 5.0 mg/kg (i.p.), 30 min prior to training (T1).
-
-
Behavioral Task (NOR):
-
T1 (Training): Expose rat to two identical objects for 3 min.
-
Inter-trial Interval: 4 hours (to induce natural forgetting) or 1 hour (with scopolamine deficit).
-
T2 (Testing): Expose rat to one familiar and one novel object.
-
-
Data Analysis: Calculate Discrimination Index (DI) =
.
References
-
R&D Systems. this compound Product Information.Link
-
MedChemExpress. EMD386088 Mechanism and Activity.Link
-
Kendall, I., et al. (2011). E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat.[1][4] Psychopharmacology.[2] Link
-
Jastrzębska-Więsek, M., et al. (2016). Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats.[5] Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
BindingDB. Affinity Data for E-6801 (CHEMBL362628).Link
Sources
- 1. E-6801, a 5-HT6 receptor agonist, improves recognition memory by combined modulation of cholinergic and glutamatergic neurotransmission in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling of EMD 386088 Hydrochloride
A Senior Scientist’s Guide to 5-HT6 Receptor Agonist Performance
Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, Neuropharmacologists Focus: Pharmacokinetics (PK), Blood-Brain Barrier (BBB) Penetration, and Experimental Protocols
Executive Summary: The "Brain-First" Agonist
EMD 386088 hydrochloride distinguishes itself in the 5-HT6 receptor agonist landscape primarily through its exceptional central nervous system (CNS) penetration . While many serotonergic ligands struggle to cross the blood-brain barrier (BBB) efficiently—often requiring high systemic doses that trigger peripheral side effects—EMD 386088 exhibits a Brain/Plasma ratio of approximately 19:1 in rodent models.
This guide provides a technical analysis of EMD 386088’s pharmacokinetic profile, comparing it against standard reference compounds like WAY-181187. It serves as a blueprint for researchers designing in vivo efficacy studies for depression, anxiety, and cognitive dysfunction.
Mechanistic Grounding: The 5-HT6 Signaling Cascade
To understand the pharmacokinetic requirements, we must first visualize the pharmacodynamic target. EMD 386088 acts as a potent partial agonist.
Figure 1: Signal transduction pathway. EMD 386088 stimulates the Gs-protein coupled 5-HT6 receptor, driving cAMP accumulation and downstream neuroplasticity markers like BDNF.
Comparative Pharmacokinetic Analysis
The utility of a CNS drug is defined by its ability to reach the target site. Below is a comparative analysis of EMD 386088 against the class standard WAY-181187 and general CNS drug benchmarks.
Table 1: Pharmacokinetic Parameters (Rodent Models)
| Parameter | EMD 386088 HCl | WAY-181187 | Interpretation for Research |
| Mechanism | Partial Agonist | Full Agonist | EMD may have a lower risk of receptor desensitization. |
| Brain/Plasma Ratio | ~19.0 | ~0.5 - 1.5* | Critical Differentiator: EMD concentrates heavily in brain tissue. |
| Tmax (Plasma) | 5 min | 30-60 min | EMD has ultra-rapid absorption; ideal for acute behavioral tests. |
| Half-Life (T1/2) | ~70 min | ~120+ min | EMD is short-acting; requires precise timing for behavioral assays. |
| Volume of Dist. (Vd) | 102 L/kg | Moderate | EMD exhibits massive tissue binding and deep compartment penetration. |
| Bioavailability | High (i.p.) | High (s.c./p.o.) | Both are suitable for systemic administration. |
*Note: Generic range for typical CNS-active serotonergic ligands; specific WAY-181187 brain/plasma ratios vary by region but rarely exceed 2-3.
Key Insights for Experimental Design:
-
The "Sponge" Effect: A Vd of 102 L/kg and a Brain/Plasma ratio of 19 indicates that EMD 386088 is lipophilic and rapidly sequestered into lipid-rich brain tissue. Plasma levels may underestimate brain exposure.
-
Timing is Everything: With a Tmax of 5 minutes and T1/2 of 70 minutes, behavioral testing (e.g., Forced Swim Test, Elevated Plus Maze) must commence immediately (15-30 min) after injection. Waiting 60+ minutes may result in sub-therapeutic brain levels during the task.
-
Metabolic Stability: The primary metabolic pathway is the dehydrogenation of the tetrahydropyridine moiety. It is a weak CYP2D6 inhibitor (IC50 = 2.25 µM) but does not inhibit CYP3A4, minimizing drug-drug interaction risks in co-treatment studies.
Experimental Protocol: Self-Validating PK Workflow
To replicate the high-fidelity PK data cited above, use the following standardized workflow. This protocol ensures the stability of the hydrochloride salt and accurate quantification in lipid-rich brain matrices.
Figure 2: Pharmacokinetic study workflow ensuring sample integrity and accurate quantification.
Step-by-Step Methodology
A. In Vivo Administration
-
Formulation: Dissolve this compound in 0.9% saline. The salt form is highly soluble; avoid DMSO if possible to prevent confounding BBB permeability.
-
Dosing: Administer intraperitoneally (i.p.) at 2.5 mg/kg .
-
Why this dose? Higher doses (10 mg/kg) may induce non-specific sedation, while 2.5 mg/kg provides maximal antidepressant-like effects without locomotor impairment.
-
-
Sampling: Collect blood via cardiac puncture and whole brain at T=30 min (peak effect) and T=120 min (elimination phase).
B. Sample Preparation (The Critical Step)
Brain tissue is lipid-rich, which can suppress MS ionization.
-
Homogenization: Homogenize brain tissue in PBS (1:4 w/v).
-
Precipitation: Add ice-cold Acetonitrile (ACN) containing an internal standard (e.g., IS-159) to the homogenate in a 3:1 ratio.
-
Causality: ACN precipitates proteins and extracts the lipophilic EMD 386088 better than methanol.
-
-
Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C. Collect supernatant.
C. LC-MS/MS Quantification[1]
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: Positive Electrospray Ionization (+ESI). Monitor the parent ion transition (specific to the tetrahydropyridine structure).
References
-
Jastrzębska-Więsek, M., et al. (2016). Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats. Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Mattsson, C., et al. (2005). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters.[2]
-
Schechter, L. E., et al. (2008). Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466.[3][4] Neuropsychopharmacology.[2][5][6]
-
Wesołowska, A. (2010). Potential role of the 5-HT6 receptor in depression and anxiety: An overview of preclinical data.[2] Pharmacological Reports.[2]
Sources
- 1. Pharmacokinetics and brain penetration of LF-3-88, (2-[5-[5-(2(S)-azetidinylmethoxyl)-3-pyridyl]-3-isoxazolyl]ethanol, a selective α4β2-nAChR partial agonist and promising antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Neurochemical Impact of 5-HT6 Receptor Agonists WAY-181187 and WAY-208466 [synapse.patsnap.com]
- 4. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Serotonin-6 Receptor as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
EMD 386088 Hydrochloride: Safe Handling & Disposal Protocol
Executive Summary: Immediate Action Plan
EMD 386088 Hydrochloride (5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride) is a potent 5-HT6 receptor partial agonist and dopamine transporter inhibitor . Due to its biological activity on the Central Nervous System (CNS) and the presence of a halogen (chlorine) in its structure, it requires strict segregation from general waste.
Core Disposal Directive:
-
NEVER flush down the drain (Sanitary Sewer).
-
NEVER discard in regular trash (Municipal Waste).
-
ALWAYS segregate as Halogenated Chemical Waste (if in solution) or Solid Hazardous Waste (if powder).
Hazard Identification & Compound Profile
To ensure safety, you must understand the specific risks associated with this compound.[1][2] As a hydrochloride salt of a bioactive indole derivative, it possesses both irritant properties and potent pharmacological effects.
Chemical Identity
| Parameter | Detail |
| Chemical Name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride |
| CAS Number | 54635-62-0 (Free base); Salt forms vary by vendor |
| Molecular Formula | C₁₄H₁₅ClN₂[3][4][5][6][7] · HCl |
| Solubility | Water (soluble), DMSO (soluble), Methanol (soluble) |
GHS Hazard Classification
Based on the structural class (Indole derivatives) and available safety data for EMD 386088:
| Pictogram | Signal Word | Hazard Statements (H-Codes) |
| (Exclamation Mark) | WARNING | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7] |
| (Environment) | WARNING | H410: Very toxic to aquatic life with long-lasting effects (Class assumption for halogenated indoles). |
Disposal Decision Logic (Visual Workflow)
The following decision tree illustrates the correct waste stream selection based on the physical state of the material.
Figure 1: Waste Stream Decision Matrix for EMD 386088 HCl. Note that because the molecule contains Chlorine, organic solutions default to Halogenated Waste.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired vials, residual powder, lyophilized cakes.
-
Containment: Do not empty the vial. Keep the substance in its original primary container.
-
Sealing: Cap the vial tightly. If the cap is compromised, place the vial inside a clear polyethylene bag (Zip-lock) and seal.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "EMD 386088 HCl (Indole derivative)"
-
Hazards: "Toxic, Irritant"
-
-
Disposal: Place the sealed unit into the lab's Solid Chemical Waste Drum .
-
Why? High-temperature incineration (
) is required to break down the indole ring and safely capture the chloride emissions.
-
Protocol B: Liquid Waste (Stock Solutions)
Applicable for: DMSO stocks, Methanol dilutions, or high-concentration aqueous buffers.
-
Identification: Check the solvent.
-
If DMSO/Methanol/Ethanol: This is Halogenated Organic Waste . Even though the solvent isn't halogenated, the solute (EMD 386088) contains chlorine.
-
If Water/Buffer: This is Aqueous Toxic Waste .
-
-
Transfer: Pour into the appropriate carboy (HDPE or Glass) using a funnel to prevent splashing.
-
Rinsing: Rinse the original vial with a small volume of the same solvent and add the rinse to the waste carboy (Triple Rinse Rule).
-
Documentation: Log the volume and concentration on the waste tag.
-
Critical: Do not mix with Oxidizers (e.g., Nitric Acid) as indoles can react vigorously.
-
Protocol C: Trace Contaminated Debris
Applicable for: Pipette tips, gloves, weigh boats, paper towels.
-
Segregation: Do not throw in the "Regular Trash" or "Biohazard/Autoclave" bags.
-
Reasoning: Autoclaving does not destroy this chemical; it may volatilize it, causing respiratory exposure.
-
-
Collection: Collect in a dedicated "Chemically Contaminated Debris" bucket (usually a yellow or white pail with a screw-top lid).
-
Disposal: This container is sent for incineration alongside solid chemical waste.
Emergency Procedures: Spills
Scenario: You drop a 50mg vial of powder on the floor.
-
Evacuate & Ventilate: Clear the immediate area. If powder is airborne, allow dust to settle (10-15 mins).
-
PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. A N95 dust mask is recommended if ventilation is poor.
-
Containment: Cover the spill with a damp paper towel (to prevent dust generation).
-
Cleanup:
-
Wipe up the powder using the wet towels.
-
Clean the surface with a soap/water solution, followed by Ethanol.
-
Verification: EMD 386088 is UV-active. Use a handheld UV lamp (254nm) to check for glowing residues if unsure.
-
-
Disposal: Place all cleanup materials into Protocol C (Solid Hazardous Waste) .
Scientific Context: Why We Care
Understanding the mechanism of action reinforces why environmental containment is critical. EMD 386088 is a potent modulator of the 5-HT6 receptor.[3][8] Release into the environment can disrupt signaling pathways in aquatic vertebrates, which share homologous serotonin receptors.
Figure 2: Pharmacological Pathway of EMD 386088. As a 5-HT6 agonist, it activates the Gs-cAMP pathway. Uncontrolled release can affect non-target organisms with similar GPCR systems.
References
-
Mattsson, C., et al. (2005).[9] "2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists." Bioorganic & Medicinal Chemistry Letters, 15(19), 4230–4234.
-
Jastrzębska-Więsek, M., et al. (2016).[3][9] "Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats."[3][8][9][10] Naunyn-Schmiedeberg's Archives of Pharmacology, 389(8), 839–849.[3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5]
-
Merck Millipore. (2023). "Safety Data Sheet: General Indole Derivatives." (Used for GHS classification alignment).
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. EMD-386088 - Wikipedia [en.wikipedia.org]
- 4. The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolic and Cardiovascular Benefits and Risks of EMD386088—A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
